2,5-dibromo-4-nitro-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEMTDYSQTXJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210529 | |
| Record name | Imidazole, 2,4-dibromo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-30-9 | |
| Record name | Imidazole, 2,4-dibromo-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6154-30-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazole, 2,4-dibromo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromo-4-nitro-1H-imidazole (CAS: 6154-30-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-nitro-1H-imidazole, identified by the CAS number 6154-30-9, is a halogenated nitroimidazole derivative. This compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1][2] Its utility is particularly significant in the preparation of novel therapeutic agents, including the bactericidal drug Delamanid.[1][2] The strategic placement of two bromine atoms and a nitro group on the imidazole ring imparts unique reactivity, making it a versatile building block for medicinal chemists.[3] This guide provides a comprehensive overview of its core physicochemical properties, standardized experimental methodologies for their determination, and an illustrative representation of the general mechanism of action for nitroimidazole compounds.
Physicochemical Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound. These values have been compiled from various chemical data sources.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃HBr₂N₃O₂ | [1][4] |
| Molecular Weight | 270.87 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [1][5] |
| Density | 2.575 g/cm³ | [4][6][7][8] |
| Melting Point | >270 °C | [4][6][8] |
| Boiling Point | 396 °C (at 760 mmHg) | [1][4][6][8] |
| Flash Point | 193 °C | [1][4][6] |
| Vapor Pressure | 1.79 x 10⁻⁶ mmHg at 25°C | [4][6][8] |
| Refractive Index | 1.701 | [4][6] |
Table 2: Acid-Base and Solubility Properties
| Property | Value | Notes |
| pKa | 2.93 ± 0.10 | Predicted value.[1][4][6][8] |
| Solubility | N/A | Specific quantitative data is not readily available. |
Experimental Protocols
While specific experimental details for the determination of the physicochemical properties of this compound are not extensively published, the following are detailed methodologies based on the internationally recognized OECD Guidelines for the Testing of Chemicals. These protocols represent the standard for generating reliable and comparable data.
Melting Point/Melting Range (OECD Guideline 102)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[9] For a pure substance, this occurs at a single temperature, while for impure substances, it occurs over a range.
Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.
Apparatus:
-
Capillary tube melting point apparatus (e.g., Thiele tube with a liquid bath or an automated metal block instrument).
-
Calibrated thermometer or temperature sensor.
-
Glass capillary tubes, sealed at one end.
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Heating: The capillary tube is placed in the heating block or bath of the melting point apparatus. The temperature is raised rapidly to about 10-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of melting. The temperature at which the last solid particle disappears is recorded as the end of the melting range.
-
Reporting: The result is reported as a melting range. Given the reported value of >270 °C, a high-temperature apparatus would be necessary.
Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][10]
Principle: For high-melting solids like this compound, direct measurement of the boiling point at atmospheric pressure can be challenging due to potential decomposition. However, methods like differential scanning calorimetry (DSC) or ebulliometry can be employed. The dynamic method, which also allows for vapor pressure determination, is described here.[5][11]
Apparatus:
-
Heating bath with a suitable liquid medium.
-
Boiling flask with a side arm connected to a pressure regulation system.
-
Calibrated temperature measuring device.
-
Pressure measuring device (manometer).
Procedure:
-
Sample Introduction: The substance is placed in the boiling flask.
-
Pressure Adjustment: The pressure inside the apparatus is reduced to a desired value.
-
Heating and Observation: The sample is heated and stirred. The temperature is recorded when boiling becomes constant at the set pressure.
-
Multiple Determinations: This process is repeated at various pressures to obtain a vapor pressure curve.
-
Extrapolation: The boiling point at standard atmospheric pressure (101.325 kPa) is determined by extrapolation of the vapor pressure-temperature curve.
Density of Solids (OECD Guideline 109)
Density is the mass of a substance per unit volume.[4][12]
Principle: The gas pycnometer method is a common and accurate technique for determining the density of a solid powder. It measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) when the sample is introduced.
Apparatus:
-
Gas pycnometer.
-
Analytical balance.
Procedure:
-
Calibration: The volume of the empty sample cell is determined by the instrument.
-
Sample Weighing: A known mass of this compound is accurately weighed and placed in the sample cell.
-
Measurement: The sample cell is placed in the pycnometer. The instrument is filled with a known volume of an inert gas at a specific pressure. A valve is then opened, allowing the gas to expand into the sample cell.
-
Volume Calculation: The new pressure is measured, and from the pressure difference, the volume occupied by the solid sample is calculated using the gas laws.
-
Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.
Water Solubility (OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[13][14]
Principle: The flask method is suitable for substances with solubilities above 10⁻² g/L.[13][14] A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined.
Apparatus:
-
Flask with a stirrer.
-
Constant temperature bath.
-
Centrifuge or filtration system.
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).
Procedure:
-
Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The mixture is stirred in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The mixture is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable and validated analytical method.
-
Reporting: The water solubility is reported in units of mass per volume (e.g., g/L or mg/L) at the specified temperature.
Mechanism of Action and Signaling Pathway
As an intermediate for nitroimidazole-based drugs, the biological activity of its derivatives is of significant interest. Nitroimidazoles are a class of prodrugs that are activated under hypoxic conditions, making them effective against anaerobic bacteria and in targeting hypoxic tumor cells.[][16]
The general mechanism of action involves the reduction of the nitro group. In an anaerobic environment, the nitro group is reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[][17] These reactive species can then interact with and damage critical cellular macromolecules, such as DNA, leading to strand breakage and cell death.[][16][18]
Below is a generalized diagram illustrating this activation pathway.
Conclusion
This compound (CAS 6154-30-9) is a key chemical intermediate with well-defined physicochemical properties that are critical for its application in organic synthesis, particularly in the development of pharmaceuticals. Understanding these properties, through standardized experimental protocols such as the OECD guidelines, is essential for its effective and safe handling and for the rational design of new drug candidates. The underlying mechanism of action of the broader nitroimidazole class highlights the potential for developing targeted therapies for diseases involving anaerobic microorganisms or hypoxic environments.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 6154-30-9 [chemicalbook.com]
- 3. This compound | 6154-30-9 | Benchchem [benchchem.com]
- 4. acri.gov.tw [acri.gov.tw]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]
- 6. acri.gov.tw [acri.gov.tw]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. This compound|6154-30-9|lookchem [lookchem.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. laboratuar.com [laboratuar.com]
- 12. oecd.org [oecd.org]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. oecd.org [oecd.org]
- 16. lecturio.com [lecturio.com]
- 17. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
2,5-dibromo-4-nitro-1H-imidazole molecular structure and IUPAC name
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,5-dibromo-4-nitro-1H-imidazole, a key intermediate in the development of pharmaceutical agents. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. Its molecular structure consists of a five-membered imidazole (B134444) ring substituted with two bromine atoms at positions 2 and 5, and a nitro group at position 4.
Below is a two-dimensional representation of the molecular structure.
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Weight | 270.87 g/mol [2][3] |
| Melting Point | >270 °C[7] |
| Boiling Point | 396 °C[7] |
| Density | 2.575 g/cm³[7] |
| Flash Point | 193 °C[7] |
| Vapor Pressure | 1.79E-06 mmHg at 25°C[7] |
| pKa | 2.93 ± 0.10 (Predicted)[8] |
| Refractive Index | 1.701[7] |
| Infrared Spectrum (KBr) | Characteristic absorption peaks at 3074, 1548, 1468, 1392, 1361, 1345, 1310, 1259, 1172, 1066, 975, 830, 667 cm⁻¹[2] |
Note: While single-crystal X-ray diffraction is the definitive method for determining precise bond lengths and angles, such data for this compound was not found in the surveyed literature.
Experimental Protocol: Synthesis
The primary synthetic route to this compound involves the regioselective dibromination of 4-nitroimidazole[4]. The electron-withdrawing nature of the nitro group at the 4-position directs the electrophilic substitution of bromine to the 2 and 5 positions of the imidazole ring[4].
Materials and Reagents
-
4-nitroimidazole
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Distilled water
-
Concentrated hydrochloric acid (HCl)
Synthesis Procedure
A general and scalable procedure for the synthesis of this compound is as follows[2][7]:
-
Reaction Setup: In a suitable reactor equipped with mechanical stirring, a reflux condenser, and an exhaust gas trap, 4-nitroimidazole, distilled water, and sodium bicarbonate are combined.
-
Bromination: The mixture is stirred vigorously while bromine is added dropwise, maintaining the temperature at approximately 25 °C. Vigorous foaming may be observed due to the evolution of CO₂.
-
Reaction Progression: After the complete addition of bromine, the reaction mixture is stirred at room temperature for several hours.
-
Heating: The temperature is then raised to 50-55 °C and the mixture is stirred for an additional period to ensure the reaction goes to completion.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. In some procedures, the mixture is cooled in an ice bath, and concentrated hydrochloric acid is added. The resulting crystalline product is collected by filtration.
-
Purification: The collected crystals are washed thoroughly with water to remove any unreacted starting materials and salts.
-
Drying: The purified product is then dried under vacuum or in an oven at a controlled temperature (e.g., 50 °C) to yield this compound as a light yellow crystalline solid.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. This compound | 6154-30-9 [sigmaaldrich.com]
- 2. This compound | 6154-30-9 [chemicalbook.com]
- 3. Cas 6154-30-9,this compound | lookchem [lookchem.com]
- 4. This compound | 6154-30-9 | Benchchem [benchchem.com]
- 5. 6154-30-9|this compound|BLD Pharm [bldpharm.com]
- 6. 6154-30-9|this compound| Ambeed [ambeed.com]
- 7. chembk.com [chembk.com]
- 8. lookchem.com [lookchem.com]
An In-depth Technical Guide on the Reactivity of the Nitro Group in 2,5-Dibromo-4-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 2,5-dibromo-4-nitro-1H-imidazole, a key heterocyclic building block in medicinal chemistry. The document focuses on the synthesis of this intermediate and the distinct reactivity profiles of its substituents, particularly the nitro group and the bromine atoms. Key reaction pathways, including nucleophilic substitution and nitro group reduction, are discussed in detail. This guide aims to serve as a valuable resource for researchers and professionals involved in the synthesis and development of novel imidazole-based therapeutic agents by providing detailed experimental protocols, summarized quantitative data, and visual representations of chemical pathways.
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Nitroimidazoles, in particular, have garnered significant attention for their therapeutic potential, especially as antimicrobial and antitubercular agents.[1] this compound is a crucial intermediate in the synthesis of several advanced nitroimidazole drugs, including Delamanid and Pretomanid, which are used in the treatment of multidrug-resistant tuberculosis.[2][3]
The synthetic utility of this compound stems from the presence of multiple reactive sites: two bromine atoms at positions 2 and 5, and a nitro group at position 4. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the imidazole ring, deactivating it towards electrophilic attack and activating the bromine atoms for nucleophilic substitution.[1] This guide will delve into the synthesis of this important intermediate and explore the reactivity of its key functional groups, with a special emphasis on the transformations of the nitro group.
Synthesis of this compound
The primary and most widely documented method for the synthesis of this compound is the direct bromination of 4-nitroimidazole.[1] The electron-withdrawing nitro group at the C4 position directs the electrophilic substitution of bromine to the C2 and C5 positions.[1]
Logical Workflow for Synthesis
References
Electrophilic Substitution on the Imidazole Ring of 4-Nitroimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of electrophilic substitution reactions on the 4-nitroimidazole (B12731) ring, a crucial scaffold in medicinal chemistry. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the imidazole (B134444) ring, primarily directing electrophilic attack to specific positions and generally requiring forcing conditions. This document details key electrophilic substitution reactions, including nitration and halogenation, providing experimental protocols and quantitative data to support further research and development.
Reactivity of the 4-Nitroimidazole Ring
The imidazole ring is an aromatic heterocycle with two nitrogen atoms. In 4-nitroimidazole, the potent electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution. The protonated form of the imidazole ring, prevalent in acidic media, is even more deactivated. Electrophilic attack is most likely to occur at the C5 position, which is the most electron-rich carbon. The C2 position is generally less reactive towards electrophiles.
Below is a diagram illustrating the general mechanism of electrophilic substitution on the 4-nitroimidazole ring.
Caption: General mechanism of electrophilic substitution on 4-nitroimidazole.
Nitration
Further nitration of 4-nitroimidazole can lead to the formation of dinitroimidazoles, which are of interest as energetic materials and synthetic intermediates. The position of the second nitro group depends on the reaction conditions.
2.1. Synthesis of 1,4-Dinitroimidazole
N-nitration at the N1 position is a common reaction under certain conditions.
| Product | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1,4-Dinitroimidazole | 100% Nitric acid, Acetic anhydride (B1165640) | Acetic acid | 25 | 48 h | Not specified | [1] |
| 1,4-Dinitroimidazole | Nitric acid - Acetic anhydride mixture | Acetic acid | Not specified | Not specified | up to 95% | [2] |
Experimental Protocol: Synthesis of 1,4-Dinitroimidazole [1]
-
Charge a 2 L reactor with 430 mL of acetic acid and 188 g of 4-nitroimidazole and stir the mixture.
-
Slowly add 137 mL of 100% nitric acid dropwise to the mixture, maintaining the reaction temperature at 35°C.
-
Add 318 mL of anhydrous acetic acid dropwise over 1 hour at 25°C.
-
Stir the reaction mixture at 25°C for 2 days.
-
Pour the resultant mixture into 3 kg of ice to precipitate the 1,4-dinitroimidazole as a white solid.
-
The product can be further purified by extraction with methylene (B1212753) chloride.
2.2. Synthesis of 4,5-Dinitroimidazole
C-nitration at the C5 position typically requires more forcing conditions.
| Product | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4,5-Dinitroimidazole | Fuming nitric acid, Fuming sulfuric acid | - | 115 | 2 h | 83.3% | [3] |
| 4,5-Dinitroimidazole | N2O5/fuming nitric acid, Superacid catalyst | - | 110-130 | Not specified | 66-85% | [3] |
| 4,5-Dinitroimidazole | Nitric acid (98%), Sulfuric acid (20%) | - | 90-95 | 5-5.5 h | 89.4% | [4] |
Experimental Protocol: Synthesis of 4,5-Dinitroimidazole [4]
-
Prepare the disulfuric imidazole salt by neutralizing imidazole with concentrated sulfuric acid.
-
Nitrate the salt with a mixture of sulfuric acid (20%) and nitric acid (98%) under a nitrogen atmosphere.
-
React the resulting mixture with 98% nitric acid at 90-95°C for 5-5.5 hours. The optimal molar ratio of nitric acid to imidazole is 1.6:1.
Halogenation
Halogenation of 4-nitroimidazole is a key reaction for the synthesis of precursors for various biologically active molecules. Bromination and iodination are the most commonly reported halogenation reactions.
3.1. Bromination
Bromination of 4-nitroimidazole can lead to mono- or di-substituted products depending on the reaction conditions. The synthesis of 2-bromo-4-nitroimidazole (B1265489) often proceeds through a dibromination-selective debromination sequence.
| Product | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Dibromo-4-nitroimidazole | Bromine, Sodium bicarbonate | Water | 25 | Not specified | Not specified | [5] |
| 2-Bromo-4-nitroimidazole | 2,5-Dibromo-4-nitroimidazole, Potassium iodide, Sodium sulfite (B76179) | Acetic acid | 120 | 16 h | 64% | [6] |
| 2-Bromo-4-nitroimidazole | 2-Bromo-5-iodo-4-nitroimidazole, Diethyl phosphite | Ethanol | Reflux | 6 h | Not specified | [5] |
Experimental Workflow: Synthesis of 2-Bromo-4-nitroimidazole
Caption: A typical two-step synthesis of 2-bromo-4-nitroimidazole.
Experimental Protocol: Synthesis of 2,5-Dibromo-4-nitroimidazole [5]
-
In a 20 L reaction kettle equipped with mechanical stirring, a reflux condenser, and a tail gas receiving device, add 4-nitroimidazole (1500 g), distilled water (13 L), and sodium bicarbonate (2458 g).
-
Stir the mixture and add bromine (1565 mL) dropwise, controlling the temperature at 25°C.
-
After the dropwise addition, raise the temperature to 50-55°C and continue stirring until the reaction is complete.
-
Stop heating, cool the mixture to 5°C, and filter.
-
Wash the obtained solid twice with distilled water and dry in a vacuum to obtain 2,5-dibromo-4-nitroimidazole.
Experimental Protocol: Synthesis of 2-Bromo-4-nitroimidazole from 2,5-Dibromo-4-nitroimidazole [6]
-
Employ a selective debromination strategy using potassium iodide (KI) and sodium sulfite (Na2SO3) in acetic acid.
-
Conduct the reaction at 120°C for 16 hours. This reductive deiodination selectively removes the bromine atom at the 5-position.
Alkylation
N-alkylation of 4-nitroimidazole is a common reaction, leading to the formation of 1-alkyl-4-nitroimidazole derivatives. The regioselectivity of the alkylation can be influenced by the reaction conditions.
| Product | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Alkyl-4-nitroimidazoles | Various alkylating agents | K2CO3 | Acetonitrile | 60 | 1-3 | 66-85 | [7] |
| 1-Alkyl-4-nitroimidazoles | Various alkylating agents | KOH or K2CO3 | DMSO or DMF | Room Temp | Not specified | Low | [7] |
Experimental Protocol: General Procedure for N-alkylation of 4-Nitroimidazole [7]
-
To a solution of 4-nitroimidazole (7.87 mmol) in acetonitrile, add potassium carbonate (8.7 mmol).
-
After stirring for 15 minutes, add the alkylating agent (15.74 mmol) dropwise.
-
Monitor the reaction by TLC until the disappearance of the starting material.
-
Evaporate the resulting mixture.
-
Dissolve the crude product in ethyl acetate (B1210297) (50 mL), wash with water and brine, and dry over magnesium sulfate.
-
Evaporate the solvent in vacuo and purify the residue by column chromatography (EtOAc/hexane 9/1).
Sulfonation and Friedel-Crafts Reactions
Direct sulfonation and Friedel-Crafts (alkylation and acylation) reactions on the carbon atoms of the 4-nitroimidazole ring are not well-documented in the scientific literature. The strong deactivating effect of the nitro group makes the imidazole ring highly electron-deficient and thus unreactive towards these electrophilic substitution reactions, which typically require electron-rich aromatic substrates.
The general limitations of Friedel-Crafts reactions on strongly deactivated aromatic rings, such as nitrobenzene, are well established. The Lewis acid catalyst used in these reactions can complex with the nitro group, further deactivating the ring. It is therefore anticipated that 4-nitroimidazole would exhibit very low to no reactivity under standard sulfonation and Friedel-Crafts conditions. Researchers seeking to introduce sulfonyl or acyl/alkyl groups onto the 4-nitroimidazole core may need to explore alternative synthetic strategies, such as nucleophilic aromatic substitution on a pre-functionalized halo-nitroimidazole or building the substituted imidazole ring from acyclic precursors.
Conclusion
The electrophilic substitution on the 4-nitroimidazole ring is a challenging but important area of synthetic chemistry. While nitration and halogenation reactions are well-established and provide routes to a variety of useful derivatives, other classical electrophilic aromatic substitutions like sulfonation and Friedel-Crafts reactions are generally not feasible due to the strong deactivating nature of the nitro group. This guide provides a summary of the key successful reactions, along with detailed experimental protocols and quantitative data, to aid researchers in the design and execution of synthetic routes involving 4-nitroimidazole. Future work in this area may focus on the development of novel catalytic systems to overcome the inherent low reactivity of this important heterocyclic scaffold.
References
- 1. p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2005070861A1 - Method for friedel-crafts acylation in ionic liquids - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,5-Dibromo-4-nitro-1H-imidazole: A Core Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,5-dibromo-4-nitro-1H-imidazole, a pivotal intermediate in the synthesis of complex organic molecules. Its unique structural and electronic properties make it a versatile building block, particularly in the development of pharmaceuticals and agrochemicals. This guide details its synthesis, chemical reactivity, and significant applications, supported by experimental protocols and quantitative data.
Introduction
This compound is a halogenated and nitrated imidazole (B134444) derivative characterized by the molecular formula C₃HBr₂N₃O₂.[1][2] The strategic placement of two bromine atoms and a potent electron-withdrawing nitro group on the imidazole ring imparts unique reactivity, making it a highly valuable precursor in organic synthesis.[1] The bromine atoms at positions 2 and 5 serve as versatile reactive handles for nucleophilic substitution and cross-coupling reactions, while the nitro group can be further transformed, for instance, by reduction to an amino group.[3] This trifunctional scaffold allows for a multitude of synthetic modifications, establishing its importance as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][4] Notably, it is a key precursor in the synthesis of advanced nitroimidazole-based drugs, including the anti-tuberculosis agent Delamanid.[2][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 6154-30-9 | |
| Molecular Formula | C₃HBr₂N₃O₂ | [1][2] |
| Molecular Weight | 270.87 g/mol | [1] |
| Melting Point | >270 °C | [1] |
| Appearance | Light yellow crystalline solid | [2][4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Synthesis of this compound
The primary and most direct route to this compound is through the electrophilic bromination of 4-nitroimidazole (B12731).[3] The electron-withdrawing nature of the nitro group at the C4 position deactivates the imidazole ring towards electrophilic attack but directs the incoming bromine atoms to the C2 and C5 positions.[3]
This protocol is adapted from established laboratory procedures.[4][5]
-
Reaction Setup: In a suitable reactor, a mixture of 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml) is prepared and subjected to vigorous stirring.[4][5]
-
Bromination: Bromine (106 ml, 2.07 mol) is added dropwise to the mixture over 6 hours at room temperature (23-25°C). Vigorous foaming is typically observed during this addition.[4][5]
-
Heating: The reaction mixture is then heated to 50-55°C and stirred for an additional 4 hours.[4][5]
-
Workup: After heating, the mixture is cooled in an ice bath to below 10°C. Water (400 ml) and concentrated hydrochloric acid (80 ml) are added sequentially, and stirring is continued for 1 hour.[4]
-
Isolation: The resulting crystals are collected by filtration. The solid is washed first with water (400 ml) on the filter, followed by two dispersion washes with water (800 ml each).[4]
-
Drying: The product is air-dried at 50°C for 16 hours to yield a light yellow crystalline solid.[4]
| Reactant/Product | Amount | Moles | Yield |
| 4-nitroimidazole | 100 g | 884 mmol | - |
| Sodium Bicarbonate | 164 g | 1.94 mol | - |
| Bromine | 106 ml | 2.07 mol | - |
| Product | 213 g | 786 mmol | 88.9% [4] |
Role as a Synthetic Intermediate
The synthetic utility of this compound stems from the differential reactivity of its functional groups, allowing for sequential and regioselective modifications.
One of the most critical applications of this compound is its role as a precursor to 2-bromo-4-nitroimidazole (B1265489). This monobrominated intermediate is a cornerstone for the synthesis of advanced nitroimidazole drugs for tuberculosis and visceral leishmaniasis.[3][6] The transformation is achieved through a selective debromination at the C5 position.
This protocol is based on a kilogram-scale synthesis method.[6]
-
Reaction Setup: this compound (1.85 kg, 6.3 mol) is dissolved in DMF (3.7 L) under a nitrogen atmosphere.
-
Debromination: Sodium iodide (2.149 kg, 13.2 mol) is added to the suspension.
-
Heating: The mixture is stirred and heated to 120°C (oil bath) until the reaction is complete.
-
Workup and Isolation: The reaction is cooled, and the product is isolated through standard aqueous workup and crystallization procedures to yield 2-bromo-4-nitroimidazole.
| Reactant/Product | Amount | Moles | Equivalents |
| This compound | 1.85 kg | 6.3 mol | 1.0 |
| Sodium Iodide | 2.149 kg | 13.2 mol | 2.1 |
| Product (2-bromo-4-nitroimidazole) | - | - | High Yield |
The imidazole nitrogen can be readily alkylated or protected. For instance, reacting the sodium salt of 2,5-dibromo-4-nitroimidazole with reagents like chloromethylmethyl ether yields N-protected intermediates.[7] These N-substituted derivatives can then undergo regioselective cross-coupling reactions. A one-pot, microwave-assisted bis-Suzuki-Miyaura or a sequential Suzuki-Miyaura/Sonogashira reaction on N-methylated 2,4-dibromo-5-nitroimidazole has been developed to synthesize a wide range of 2,4-disubstituted 5-nitroimidazoles with potential antibacterial and antiparasitic activities.[6][8]
The bromine atoms, particularly the one at the C2 position, are susceptible to displacement by various nucleophiles such as amines and thiols.[3] This allows for the introduction of diverse functional groups, further expanding the library of accessible molecules from this intermediate.
Conclusion
This compound is a strategically important and versatile synthetic intermediate. Its straightforward, high-yield synthesis and the distinct reactivity of its three functional sites—two bromine atoms and a nitro group—provide multiple avenues for molecular elaboration. Its established role in the synthesis of 2-bromo-4-nitroimidazole solidifies its importance in the drug development pipeline, particularly for creating novel anti-infective agents. The methodologies outlined in this guide demonstrate its robustness as a core building block for accessing a wide array of complex, functionalized nitroimidazole derivatives for medicinal, agrochemical, and material science applications.
References
- 1. Cas 6154-30-9,this compound | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 6154-30-9 | Benchchem [benchchem.com]
- 4. This compound | 6154-30-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2,5-dibromo-4-nitro-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for 2,5-dibromo-4-nitro-1H-imidazole (CAS No: 6154-30-9), a key intermediate in the synthesis of pharmaceutical compounds. This document outlines its infrared spectroscopic signature, discusses the role of nuclear magnetic resonance in its structural elucidation, and provides a detailed experimental protocol for its synthesis.
Spectroscopic Data
The structural integrity and purity of this compound are primarily confirmed through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. While detailed NMR spectral data is not extensively published, the characteristic IR absorption bands have been well-documented.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits several characteristic absorption peaks that correspond to its key functional groups. The data presented below is compiled from analyses using the KBr press method.
| Wavenumber (cm⁻¹) | Assignment |
| 3074 | N-H stretching vibration of the imidazole (B134444) ring |
| 1548 | Asymmetric NO₂ stretching |
| 1468 | C=N stretching |
| 1392, 1361, 1345 | Symmetric NO₂ stretching |
| 1310 - 1066 | Ring vibrations |
| 975, 830 | C-H bending |
| 667 | C-Br stretching |
Table 1: Summary of characteristic infrared absorption peaks for this compound. Data sourced from KBr press method analysis.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for confirming the precise regiochemistry of this compound.[3] It verifies that the bromine atoms are located at the C2 and C5 positions and the nitro group is at the C4 position, resolving potential ambiguities from the synthesis.[3]
However, the interpretation of NMR spectra for this compound can be complicated by the phenomenon of tautomerism, where the hydrogen atom on the imidazole ring can be located on either of the two nitrogen atoms.[3] This dynamic process can affect the chemical environment and, consequently, the observed chemical shifts.
Experimental Protocols
Synthesis of this compound
The primary route for synthesizing this compound is through the direct bromination of 4-nitroimidazole (B12731). The electron-withdrawing nature of the nitro group at the C4 position deactivates the imidazole ring towards electrophilic attack and directs the incoming bromine atoms to the C2 and C5 positions.[3]
Materials:
-
4-nitroimidazole
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
Procedure:
-
A mixture of 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml) is prepared in a suitable reactor with vigorous stirring.[1][2]
-
Bromine (106 ml, 2.07 mol) is added slowly and dropwise to the mixture at room temperature (23°C to 25°C). Vigorous foaming may be observed during this addition.[1][2]
-
The reaction mixture is stirred at room temperature for 6 hours.[1]
-
Following the initial stirring period, the mixture is heated to a temperature between 50°C and 55°C and stirring is continued for an additional 4 hours.[1][2]
-
After the reaction is complete, the mixture is cooled in an ice bath to 10°C or lower.[1][2]
-
Water (400 ml) and concentrated hydrochloric acid (80 ml) are sequentially added to the cooled mixture, which is then stirred for 1 hour.[1][2]
-
The collected crystals are first washed on the filter paper with 400 ml of water, followed by two dispersion washes, each with 800 ml of water.[1][2]
-
The final product is air-dried at 50°C for 16 hours to yield a light yellow crystalline solid.[1][2]
IR Spectroscopy Protocol (KBr Pellet Method)
Principle: The KBr pellet technique is a standard method for preparing solid samples for IR spectroscopy. A small amount of the solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet through which the IR beam can pass. KBr is used because it is transparent to IR radiation in the typical analysis range.
Procedure:
-
Sample Preparation: Grind 1-2 mg of the synthesized this compound into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Triturate the sample and KBr together rapidly to ensure a homogenous mixture and to minimize moisture absorption from the atmosphere.
-
Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die into a hydraulic press.
-
Pressing: Apply a force of approximately 8-10 tons for several minutes to compress the powder into a transparent or translucent pellet. Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
-
Background Collection: Obtain a background spectrum using a pellet made of pure KBr to correct for atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample pellet. The resulting spectrum should show the characteristic absorption bands against a flat baseline.
References
The Nitroimidazole Saga: From a Soil Bacterium to a Pillar of Antimicrobial Therapy
A Comprehensive Technical Guide on the Discovery and History of Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of nitroimidazole derivatives, from their serendipitous discovery in the mid-20th century to their current status as indispensable antimicrobial agents, is a testament to the power of natural product screening and medicinal chemistry. This technical guide provides an in-depth exploration of the history, discovery, and development of this crucial class of compounds. It details the key scientific milestones, from the initial isolation of azomycin (B20884) to the synthesis of blockbuster drugs like metronidazole (B1676534) and the recent development of potent agents against multidrug-resistant tuberculosis. This document consolidates quantitative data on their efficacy, outlines seminal experimental protocols, and visually represents their mechanism of action and developmental timeline through detailed diagrams.
The Dawn of the Nitroimidazole Era: The Discovery of Azomycin
The story of nitroimidazoles begins in 1953 with the work of Japanese scientist K. Maeda and his team. They isolated a novel compound with antibacterial activity from the culture of a soil bacterium, Nocardia mesenterica.[1][2] This compound was later identified as 2-nitroimidazole (B3424786) and named azomycin .[1][2][3] Two years later, in 1955, its chemical structure was established by Nakamura.[1] Azomycin demonstrated potent activity against Trichomonas vaginalis, the parasite responsible for the sexually transmitted infection trichomoniasis.[1] This discovery sparked significant interest in the therapeutic potential of the nitroimidazole scaffold.
Despite numerous attempts, the synthesis of azomycin proved to be a formidable challenge for researchers at the time.[1] It wasn't until 1965 that Beaman and his colleagues successfully devised a two-step synthesis from 2-aminoimidazole.[1]
A Pivotal Shift: The Rise of 5-Nitroimidazoles and Metronidazole
The initial difficulties in synthesizing the naturally occurring 2-nitroimidazole led researchers at Rhône-Poulenc in France to investigate its more accessible synthetic isomers, the 5-nitroimidazoles.[4] This strategic shift proved to be incredibly fruitful. In the mid-1950s, their efforts culminated in the synthesis of metronidazole , a 5-nitroimidazole derivative that exhibited superior activity and a better toxicity profile compared to the natural product, azomycin.[4]
Metronidazole was introduced as a chemotherapeutic agent in Europe in 1960 and in the United States in 1963.[3] It quickly became the gold standard for the treatment of trichomoniasis.[4] Subsequent clinical investigations revealed its remarkable efficacy against a broad spectrum of anaerobic bacteria and other protozoa, including Entamoeba histolytica (the causative agent of amoebic dysentery) and Giardia lamblia.[3][4][5] This expanded spectrum of activity solidified metronidazole's position as a cornerstone of antimicrobial therapy.
Expansion of the Nitroimidazole Armamentarium: Key Derivatives and Their Applications
The success of metronidazole spurred further research and development, leading to the introduction of a range of other 5-nitroimidazole derivatives with improved pharmacokinetic properties. These include:
-
Tinidazole: Introduced later, it offers a longer half-life, allowing for simpler dosing regimens.[3]
-
Ornidazole, Secnidazole, and Nimorazole: These derivatives also found clinical use against various anaerobic and protozoal infections.[2][3][6]
The therapeutic applications of nitroimidazoles also expanded beyond anti-infective agents. Misonidazole , a 2-nitroimidazole derivative, was investigated as a radiosensitizer for the treatment of hypoxic tumors.[1] Another significant 2-nitroimidazole, benznidazole , was developed for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1]
A New Frontier: Combating Multidrug-Resistant Tuberculosis
In more recent times, the nitroimidazole scaffold has been revitalized to address the urgent global health threat of multidrug-resistant tuberculosis (MDR-TB). This has led to the development of a new generation of bicyclic nitroimidazoles. Two landmark drugs in this class are:
-
Delamanid: This compound has demonstrated potent activity against MDR-TB and has been approved for clinical use.[1]
-
Pretomanid (B1679085): Another crucial addition to the anti-TB arsenal, pretomanid is used in combination regimens for the treatment of highly resistant forms of tuberculosis.[1]
These drugs have a dual mechanism of action, interfering with mycolic acid synthesis and causing respiratory poisoning in Mycobacterium tuberculosis.[1]
Mechanism of Action: The "Molecular Fireworks"
Nitroimidazoles are prodrugs, meaning they require activation within the target organism.[7] Their selective toxicity against anaerobic microorganisms and hypoxic cells is a key feature of their mechanism of action.[3] The process can be summarized as follows:
-
Cellular Uptake: The nitroimidazole compound passively diffuses into the microbial cell.[7]
-
Reductive Activation: Inside the anaerobic or microaerophilic environment of the cell, the nitro group of the drug is reduced by microbial nitroreductases.[7] This reduction process is crucial for the drug's activation.
-
Generation of Reactive Intermediates: The activation process generates highly reactive nitro radical anions and other cytotoxic intermediates.[3][8]
-
DNA Damage: These reactive species interact with and damage the microbial DNA, leading to strand breakage and cell death.[7][8][9] This disruption of DNA is the primary bactericidal and antiprotozoal effect.
This process has been poetically described as "molecular fireworks" due to the cascade of reactive species generated upon activation.[8]
Quantitative Data Summary
| Compound | Class | Year of Discovery/Introduction | Key Therapeutic Applications |
| Azomycin | 2-Nitroimidazole | 1953 (Discovery) | Antibacterial, Antitrichomonal |
| Metronidazole | 5-Nitroimidazole | ~1957 (Synthesis), 1960 (Europe) | Trichomoniasis, Amoebiasis, Giardiasis, Anaerobic bacterial infections |
| Tinidazole | 5-Nitroimidazole | Post-Metronidazole | Similar to Metronidazole, with a longer half-life |
| Benznidazole | 2-Nitroimidazole | ~1970s | Chagas disease |
| Misonidazole | 2-Nitroimidazole | ~1970s | Radiosensitizer (investigational) |
| Delamanid | Bicyclic Nitroimidazole | 2000s | Multidrug-resistant Tuberculosis |
| Pretomanid | Bicyclic Nitroimidazole | 2000s | Multidrug-resistant Tuberculosis |
Key Experimental Protocols
Synthesis of 2-Nitroimidazole (Azomycin) - Method by Beaman et al. (1965)
This protocol describes the first successful synthesis of azomycin.
Materials:
-
2-Aminoimidazole
-
Sodium nitrite (B80452)
-
Sulfuric acid
-
Nitric acid
-
Sulfuric acid (for nitration)
Procedure:
-
Diazotization: 2-Aminoimidazole is treated with sodium nitrite in the presence of sulfuric acid to form a diazonium salt.
-
Nitration: The resulting diazonium salt is then treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the imidazole (B134444) ring, yielding 2-nitroimidazole.
Synthesis of 5-Nitroimidazole
This protocol outlines the general method for synthesizing the 5-nitroimidazole scaffold.
Materials:
-
Imidazole
-
Nitric acid
-
Sulfuric acid
Procedure:
-
Nitration: Imidazole is subjected to a nitration reaction using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the imidazole ring, primarily at the 5-position, to yield 5-nitroimidazole.[6]
Visualizing the Nitroimidazole Landscape
Timeline of Key Discoveries in Nitroimidazole Development
Caption: A timeline highlighting the major milestones in the discovery and development of nitroimidazole derivatives.
Mechanism of Action of Nitroimidazoles
Caption: The activation pathway of nitroimidazole prodrugs within an anaerobic microbial cell, leading to DNA damage and cell death.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. The nitroimidazole family of drugs. | Sexually Transmitted Infections [sti.bmj.com]
- 5. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 7. lecturio.com [lecturio.com]
- 8. elearning.unimib.it [elearning.unimib.it]
- 9. researchgate.net [researchgate.net]
The Potent Biological Landscape of Brominated Nitroimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the multifaceted biological activities of brominated nitroimidazoles, a class of compounds demonstrating significant potential in antimicrobial, anticancer, and antiparasitic applications. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for advancing research and development in this promising area of medicinal chemistry.
Core Biological Activities and Quantitative Data
Brominated nitroimidazoles exhibit a broad spectrum of biological activities, largely attributed to the synergistic effects of the nitro group and bromine substitution on the imidazole (B134444) ring. The electron-withdrawing nature of the nitro group is crucial for the mechanism of action, which typically involves reductive activation to generate cytotoxic radical species. Bromination can further enhance the lipophilicity and reactivity of these compounds, potentially leading to improved cellular uptake and target interaction.
Antimicrobial Activity
The antimicrobial potential of brominated nitroimidazoles has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity, representing the lowest concentration of a compound that inhibits visible microbial growth.
Table 1: Antimicrobial Activity of Brominated Nitroimidazoles (MIC in µg/mL)
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine | Staphylococcus aureus | >128 | [1] |
| 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine | Escherichia coli | >128 | [1] |
| 1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-3-arylthioureas | Various Bacteria | Moderate Activity | [2] |
| 3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-arylimino-4-aryl-4-thiazolines | Various Bacteria | Moderate Activity | [2] |
| 3-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-arylidenethiazolidin-2,4-dione | Various Bacteria | Moderate Activity |[2] |
Note: "Moderate Activity" indicates that the source material did not provide specific MIC values but reported notable antimicrobial effects.
Anticancer Activity
Several brominated nitroimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Anticancer Activity of Brominated Nitroimidazoles (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(2-fluorophenyl)piperazine (5f) | MCF-7 (Breast) | 1.0 | [3] |
| 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(4-methoxyphenyl)piperazine (5k) | MCF-7 (Breast) | 1.0 | [3] |
| 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(4-chlorophenyl)piperazine (5d) | PC3 (Prostate) | 4.0 | [3] |
| 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(3-(trifluoromethyl)phenyl)piperazine (5m) | DU145 (Prostate) | 5.0 | [3] |
| Piperazine-tagged imidazole derivative 7 | HepG2 (Liver) | 5.6 ± 0.5 | [1] |
| Piperazine-tagged imidazole derivative 10 | HepG2 (Liver) | 29.6 ± 7.6 | [1] |
| Piperazine-tagged imidazole derivative 7 | MCF-7 (Breast) | 32.1 ± 5.6 | [1] |
| Piperazine-tagged imidazole derivative 10 | MCF-7 (Breast) | 46.2 ± 8.2 | [1] |
| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | ~16.7 | [4] |
| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | <30 |[4] |
Antiparasitic Activity
Brominated nitroimidazoles have also shown promise in combating various parasitic infections. The half-maximal effective concentration (EC50) or IC50 values are used to measure their potency against parasites.
Table 3: Antiparasitic Activity of Brominated Nitroimidazoles (EC50/IC50 in µM)
| Compound | Parasite | EC50/IC50 (µM) | Reference |
|---|---|---|---|
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Entamoeba histolytica | 1.47 | [5][6] |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Giardia intestinalis | 1.47 | [5][6] |
| 5-Aryl-1-methyl-4-nitroimidazoles (5a-e) | Entamoeba histolytica | 1.72-4.43 | [5][6] |
| 5-Aryl-1-methyl-4-nitroimidazoles (5a-e) | Giardia intestinalis | 1.72-4.43 | [5][6] |
| Nitroimidazole carboxamide derivatives | Giardia lamblia | 0.1–2.5 | [7] |
| Nitroimidazole carboxamide derivatives | Entamoeba histolytica | 1.7–5.1 | [7] |
| Nitroimidazole carboxamide derivatives | Trichomonas vaginalis | 0.6–1.4 |[7] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for nitroimidazoles involves the reductive activation of the nitro group to form cytotoxic metabolites.[8][] This process is particularly effective in the hypoxic environments characteristic of anaerobic bacteria, protozoa, and solid tumors.
The reduction of the nitro group by nitroreductase enzymes, which are abundant in anaerobic organisms, generates a highly reactive nitro radical anion.[] This radical can then interact with and damage critical cellular macromolecules such as DNA and proteins, ultimately leading to cell death.[8][] In the context of cancer, this selective activation in hypoxic tumor regions makes these compounds promising candidates for targeted therapies.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of brominated nitroimidazoles.
Synthesis of Brominated Nitroimidazoles
General Procedure for the Synthesis of 1-alkyl/aryl-5-bromo-2-alkyl-4-nitro-1H-imidazoles: This is a general representation of a synthetic route. Specific reaction conditions (solvents, temperatures, reaction times) may vary depending on the specific starting materials and desired products.
Example Synthesis of 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine:
-
Bromination: 1-benzyl-2-methyl-4-nitro-1H-imidazole is reacted with a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine in a suitable solvent like dimethylformamide (DMF), often in the presence of a base like potassium carbonate, to yield the 5-bromo derivative.[1]
-
Nucleophilic Substitution: The resulting 1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is then reacted with piperazine (B1678402) in a solvent such as isopropanol. The reaction mixture is typically heated to facilitate the nucleophilic displacement of the bromine atom by the piperazine, yielding the final product.[1]
-
Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Compounds: Stock solutions of the brominated nitroimidazole derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Microplates: Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the brominated nitroimidazole derivatives and incubated for a specific period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Conclusion and Future Directions
Brominated nitroimidazoles represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The data presented in this guide highlight their potent antimicrobial, anticancer, and antiparasitic activities. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate new derivatives with improved efficacy and selectivity.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution pattern on the imidazole ring and the side chains is crucial to optimize biological activity and reduce potential toxicity.
-
Mechanism of Action Studies: While the general mechanism of nitroimidazole action is understood, further investigation into how bromination specifically influences the reduction potential, radical stability, and target interactions is warranted. Elucidating the precise signaling pathways affected by these compounds in different cell types will be critical for rational drug design.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their efficacy, pharmacokinetic profiles, and safety.
-
Combination Therapies: Investigating the synergistic effects of brominated nitroimidazoles with existing antimicrobial, anticancer, and antiparasitic drugs could lead to more effective treatment regimens and help combat drug resistance.
This technical guide provides a solid foundation for the continued exploration of brominated nitroimidazoles. Through collaborative and interdisciplinary research, the full therapeutic potential of this exciting class of compounds can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 5. New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of Brominated 4-Nitroimidazoles
Brominated 4-nitroimidazole derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds, particularly in the development of novel antimicrobial and antitubercular agents. The strategic placement of bromine atoms on the imidazole ring provides reactive sites for further chemical modifications, such as nucleophilic substitution and coupling reactions, enabling the construction of more complex molecular architectures. For instance, 2,5-dibromo-4-nitro-1H-imidazole is a key precursor in the synthesis of the anti-tuberculosis drug Delamanid. Similarly, 2-bromo-4-nitroimidazole serves as a vital building block for other nitroimidazole-based drugs under development, including Pretomanid and DNDI-VL-2098 for treating leishmaniasis.[1][2] The protocols detailed below describe the synthesis of this compound via direct bromination of 4-nitroimidazole, a foundational process for accessing these important pharmaceutical intermediates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the direct dibromination of 4-nitroimidazole using liquid bromine in an aqueous medium.
Materials:
-
4-nitroimidazole
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel equipped with vigorous mechanical stirring, combine 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.
-
Slowly add bromine (2.3 eq) dropwise to the stirring mixture. Vigorous foaming may be observed during this addition.
-
Stir the reaction mixture at room temperature (23-25°C) for 6 hours.[1]
-
Heat the reaction mixture to 50-55°C and continue stirring for an additional 4 hours to ensure the reaction goes to completion.[1]
-
Cool the mixture in an ice bath to a temperature of 10°C or lower.
-
Slowly add water and concentrated hydrochloric acid to the cooled mixture while maintaining the temperature below 10°C.
-
Continue stirring for 1 hour, during which time a crystalline product will precipitate.
-
Collect the crystals by filtration.
-
Wash the collected crystals with water on the filter paper, followed by two dispersion washes with water.
-
Dry the crystals at 50°C for 16 hours to obtain the light yellow crystalline product of this compound.[1]
Protocol 2: Synthesis of 2-bromo-4-nitroimidazole (via selective debromination)
This protocol describes the conversion of this compound to 2-bromo-4-nitroimidazole.
Materials:
-
This compound
-
Potassium iodide (KI)
-
Sodium sulfite (Na₂SO₃)
-
Acetic acid
Procedure:
-
Combine this compound, potassium iodide, and sodium sulfite in acetic acid.
-
Heat the reaction mixture to 120°C for 16 hours.[2]
-
Upon completion, the reaction will yield 2-bromo-4-nitroimidazole. Further purification may be required.
Data Presentation
| Parameter | Protocol 1: Synthesis of this compound | Protocol 2: Synthesis of 2-bromo-4-nitroimidazole |
| Starting Material | 4-nitroimidazole | This compound |
| Key Reagents | Bromine, Sodium Bicarbonate | Potassium Iodide, Sodium Sulfite |
| Solvent | Water | Acetic Acid |
| Temperature | Room temperature (6h), then 50-55°C (4h) | 120°C |
| Reaction Time | 10 hours | 16 hours |
| Product | This compound | 2-bromo-4-nitroimidazole |
| Yield | 88.9%[1] | 64%[2] |
| Appearance | Light yellow crystalline product[1] | - |
Visualizations
Caption: Experimental workflow for the synthesis of brominated 4-nitroimidazoles.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,5-dibromo-4-nitro-1H-imidazole
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of 2,5-dibromo-4-nitro-1H-imidazole in Suzuki coupling reactions. This versatile building block offers a pathway to a diverse range of substituted 4-nitroimidazole (B12731) derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
The 4-nitroimidazole scaffold is a key component in a variety of compounds with established biological activities, including antiparasitic and anti-HIV agents.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other complex molecular architectures.[5][6][7] The bromine atoms at the 2 and 5 positions of this compound serve as reactive sites for such transformations, allowing for the introduction of various aryl and heteroaryl substituents.[8] This functionalization can be performed in a stepwise manner to generate mono- or di-substituted products, offering a route to a wide array of novel chemical entities.
Data Presentation: Typical Suzuki Coupling Conditions
The following table summarizes typical conditions for Suzuki coupling reactions involving halogenated nitroimidazoles and related heterocyclic compounds, as reported in the literature. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Other palladium catalysts with appropriate ligands can also be effective.[1][5] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | The choice of base can influence reaction efficiency.[1][5][9] |
| Solvent | Dioxane/H₂O, DMF, Toluene, Water | Solvent choice can affect the solubility of reactants and the reaction rate.[3][5] |
| Boronic Acid | Aryl- and heteroarylboronic acids | 1.1 to 2.5 equivalents are typically used.[5][10] |
| Temperature | 70-100 °C | Temperature can be adjusted to control reaction rate and selectivity.[1][5][9] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Essential to prevent degradation of the palladium catalyst. |
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for specific applications.[1][3][5]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane (B91453) and Water, 4:1 v/v)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate (B1210297), Hexanes)
Procedure for Monosubstitution:
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 10 mL, 4:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the 2-aryl-5-bromo-4-nitro-1H-imidazole.
Procedure for Disubstitution:
To achieve disubstitution, a higher stoichiometry of the arylboronic acid (2.2-2.5 equivalents) and a longer reaction time may be required. The general procedure remains the same, but the purification will aim to isolate the 2,5-diaryl-4-nitro-1H-imidazole.
Visualizations
The following diagrams illustrate the experimental workflow and a potential synthetic pathway for the diversification of the this compound core.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Potential pathways for the diversification of the this compound core.
Applications in Drug Development
Substituted nitroimidazoles have shown promise as therapeutic agents. For instance, various 5-aryl-1-methyl-4-nitroimidazoles have demonstrated antiparasitic activity.[1][2] Additionally, certain 4-nitroimidazole derivatives have been investigated as anti-HIV agents.[3][4][11] The ability to readily synthesize a library of diverse 2,5-disubstituted-4-nitroimidazoles via Suzuki coupling provides a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs. The nitro group can also be reduced to an amino group, opening up further avenues for chemical modification and the development of new classes of compounds.[8]
References
- 1. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction [znaturforsch.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. This compound | 6154-30-9 | Benchchem [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 2,5-dibromo-4-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dibromo-4-nitro-1H-imidazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring two reactive bromine atoms and a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the strategic introduction of various functional groups, enabling the synthesis of a diverse library of substituted nitroimidazoles. These derivatives are key building blocks for several pharmacologically active agents, including those with antibacterial, antitubercular, and antiprotozoal activities.[1][2]
The electron-withdrawing nature of the nitro group at the C4 position deactivates the imidazole ring towards electrophilic attack but significantly facilitates nucleophilic substitution at the bromine-substituted C2 and C5 positions.[1] The regioselectivity of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions.
These application notes provide an overview of the reactivity of this compound and detailed protocols for its synthesis and key nucleophilic substitution reactions.
Key Applications in Drug Development
Substituted nitroimidazoles derived from this compound are crucial intermediates in the synthesis of several important therapeutic agents. One of the most notable applications is in the development of drugs for tuberculosis and visceral leishmaniasis.[1] The ability to selectively functionalize the imidazole ring is a critical step in the synthesis of complex nitroimidazole-based drugs. For example, the selective removal of the C5 bromine atom to produce 2-bromo-4-nitro-1H-imidazole is a key step in the synthesis of the anti-tuberculosis drug Delamanid.[3][4]
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-nitroimidazole | Bromine, Sodium Bicarbonate | Water | 23-25 then 50-55 | 6 then 4 | 88.9 | [3] |
Table 2: Selective Debromination of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | Potassium Iodide, Sodium Sulfite | Acetic Acid | 120-125 | 16 | 2-bromo-4-nitro-1H-imidazole | 64 | ACS Publications |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct bromination of 4-nitroimidazole to yield this compound.[3][4]
Materials:
-
4-nitroimidazole
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ice
Equipment:
-
Round-bottom flask with vigorous mechanical stirring
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml).
-
Stir the mixture vigorously to ensure good suspension.
-
Slowly add bromine (106 ml, 2.07 mol) dropwise to the mixture at room temperature (23-25°C). Vigorous foaming may be observed during the addition.
-
After the addition is complete, continue stirring at room temperature for 6 hours.
-
Heat the reaction mixture to 50-55°C and continue stirring for an additional 4 hours.
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly add water (400 ml) followed by concentrated hydrochloric acid (80 ml) while maintaining the temperature below 10°C.
-
Stir the mixture for 1 hour in the ice bath.
-
Collect the resulting crystals by filtration.
-
Wash the crystals on the filter paper with water (400 ml).
-
Perform two dispersion washes of the crystals with water (800 ml each).
-
Dry the light yellow crystalline product at 50°C for 16 hours.
Expected Yield: 88.9%[3]
Protocol 2: Selective Nucleophilic Substitution (Debromination) at C5
This protocol details the selective removal of the bromine atom at the C5 position to yield 2-bromo-4-nitro-1H-imidazole, a key building block for various nitroimidazole drugs.
Materials:
-
This compound
-
Potassium iodide (KI)
-
Sodium sulfite (Na₂SO₃)
-
Acetic acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Stirring apparatus
Procedure:
-
To a solution of this compound in acetic acid, add 1.5 equivalents of potassium iodide and 1.5 equivalents of sodium sulfite.
-
Heat the reaction mixture to 120-125°C.
-
Maintain the temperature and stir for 16 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Perform an appropriate work-up procedure to isolate the product. This typically involves quenching the reaction, extraction, and purification.
Expected Yield: 64%
Protocol 3: General Protocol for Nucleophilic Substitution with Amines and Thiols (Representative)
While specific protocols for the direct reaction of this compound with a wide range of amines and thiols are not extensively detailed in the available literature, the following represents a general approach based on the reactivity of similar halo-nitroimidazoles.[1][5] N-protection of the imidazole may be required for optimal results and to avoid side reactions.
Materials:
-
This compound (or an N-protected derivative)
-
Nucleophile (amine or thiol)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
Equipment:
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stirring apparatus
-
Temperature control system
Procedure:
-
Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere.
-
Add the base to the solution.
-
Add the nucleophile (amine or thiol) to the reaction mixture. The stoichiometry will depend on whether mono- or di-substitution is desired.
-
Stir the reaction at room temperature or with heating, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: The regioselectivity of the substitution (C2 vs. C5) will depend on the nucleophile and reaction conditions. The C2 position is generally more susceptible to nucleophilic attack.[1]
Visualizations
Caption: Synthetic pathways originating from 4-nitroimidazole.
Caption: Generalized mechanism of nucleophilic substitution at C2.
References
Application of 2,5-dibromo-4-nitro-1H-imidazole in the Synthesis of Delamanid
Abstract
This document provides detailed application notes and protocols regarding the use of 2,5-dibromo-4-nitro-1H-imidazole as a key starting material in the synthesis of Delamanid, a potent anti-tuberculosis agent. Delamanid, a dihydro-nitroimidazooxazole derivative, functions by inhibiting the synthesis of mycolic acids in the mycobacterial cell wall.[1] A concise and efficient synthesis of Delamanid relies on the preparation of the crucial intermediate, 2-bromo-4-nitro-1H-imidazole. This is achieved through a two-step process starting from 4-nitroimidazole, which involves the formation of this compound followed by a selective debromination. This methodology avoids the use of protecting groups and expensive reagents, contributing to a more streamlined and scalable manufacturing process.[2][3]
Introduction
Delamanid is a critical therapeutic agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its complex structure necessitates a well-defined and efficient synthetic route. A key fragment in its synthesis is the 2-bromo-4-nitro-1H-imidazole moiety. An effective method for preparing this intermediate involves a two-step sequence starting with the dibromination of 4-nitroimidazole to yield this compound, which is then selectively debrominated.[4][5] This application note details the experimental procedures for these transformations and contextualizes the role of this compound within the broader synthesis of Delamanid.
Data Presentation
Table 1: Synthesis of this compound from 4-nitroimidazole
| Parameter | Value | Reference |
| Starting Material | 4-nitroimidazole | [2] |
| Reagents | Bromine, Sodium Bicarbonate, Water | [2][6] |
| Reaction Temperature | Room temperature (23-25°C) followed by 50-55°C | [2] |
| Reaction Time | 6 hours at room temperature, then 4 hours at 50-55°C | [2] |
| Product | This compound | [2] |
| Yield | 88.9% | [2] |
| Purity | ~98% (by HPLC) | [4] |
Table 2: Synthesis of 2-bromo-4-nitro-1H-imidazole via Selective Debromination
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagents | Potassium Iodide, Sodium Sulfite | [4] |
| Product | 2-bromo-4-nitro-1H-imidazole | [4] |
| Overall Yield (from 4-nitroimidazole) | ~57% | [4] |
| Purity | ≥99% (by HPLC) | [4] |
Table 3: Delamanid Synthesis from 2-bromo-4-nitro-1H-imidazole
| Parameter | Value | Reference |
| Starting Materials | Chiral Epoxide, 2-bromo-4-nitro-1H-imidazole | [3][7] |
| Reagents | DIPEA, Cs2CO3, DMF | [3][8] |
| Reaction Temperature | 115°C then 50°C | [3][8] |
| Product | Delamanid | [3] |
| Overall Yield | 63% (from epoxide) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[2]
Materials:
-
4-nitroimidazole
-
Sodium bicarbonate
-
Bromine
-
Distilled water
-
Concentrated hydrochloric acid
-
Reaction vessel with mechanical stirring and reflux condenser
Procedure:
-
In a suitable reaction vessel, combine 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml).
-
Stir the mixture vigorously at room temperature (23-25°C).
-
Slowly add bromine (106 ml, 2.07 mol) dropwise to the reaction mixture over 6 hours. Note: Vigorous foaming will occur during the addition.
-
After the addition is complete, heat the reaction mixture to 50-55°C and continue stirring for 4 hours.
-
Cool the mixture in an ice bath to below 10°C.
-
Sequentially add water (400 ml) and concentrated hydrochloric acid (80 ml) while maintaining the temperature below 10°C.
-
Stir the mixture for an additional hour.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with water (400 ml) on the filter paper, followed by two dispersion washes with 800 ml of water each.
-
Dry the product at 50°C for 16 hours to yield this compound as a light yellow crystalline solid.
Protocol 2: Synthesis of 2-bromo-4-nitro-1H-imidazole
This protocol is based on the selective debromination of this compound.[4]
Materials:
-
This compound
-
Potassium iodide
-
Sodium sulfite
-
Appropriate solvent (e.g., DMF as mentioned in related syntheses)
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction vessel.
-
Add potassium iodide and sodium sulfite to the mixture.
-
Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, cool the reaction mixture and proceed with appropriate workup and purification steps (e.g., extraction, crystallization) to isolate 2-bromo-4-nitro-1H-imidazole.
Protocol 3: Synthesis of Delamanid
This protocol outlines the final steps in the synthesis of Delamanid using 2-bromo-4-nitro-1H-imidazole.[3][8]
Materials:
-
(R)-2-methyl-2-((4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)methyl)oxirane (chiral epoxide)
-
2-bromo-4-nitro-1H-imidazole
-
N,N-Diisopropylethylamine (DIPEA)
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine the chiral epoxide and 2-bromo-4-nitro-1H-imidazole with DIPEA.
-
Heat the mixture to 115°C for a specified period.
-
Cool the reaction mixture and perform a suitable workup to obtain the coupled intermediate.
-
Treat the intermediate with cesium carbonate in DMF at 50°C to effect the final cyclization.
-
Purify the crude product to obtain Delamanid.
Mandatory Visualization
Caption: Synthetic pathway of Delamanid from 4-nitroimidazole.
References
- 1. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 6154-30-9 [chemicalbook.com]
- 3. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 6154-30-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pretomanid Utilizing 2,5-dibromo-4-nitro-1H-imidazole as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the anti-tuberculosis agent, Pretomanid, using 2,5-dibromo-4-nitro-1H-imidazole as a crucial starting material. The synthesis of this precursor and its subsequent conversion to a key intermediate, 2-bromo-4-nitro-1H-imidazole, are critical steps in the manufacturing process of Pretomanid.
Introduction
Pretomanid is a nitroimidazole-based compound that has been approved for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) in combination with other therapeutic agents.[1] An efficient and scalable synthesis of Pretomanid is paramount for ensuring its accessibility. One established synthetic route involves the use of this compound, which serves as a precursor to the key building block, 2-bromo-4-nitro-1H-imidazole.[2][3][4][5] This document outlines the synthetic pathway, provides detailed experimental protocols, and presents relevant quantitative data.
The overall strategy involves the dibromination of 4-nitroimidazole (B12731) to produce this compound, followed by a selective debromination at the 5-position to yield 2-bromo-4-nitro-1H-imidazole.[2] This intermediate is then further elaborated to construct the final Pretomanid molecule. Alternative approaches also utilize this compound directly in a multi-step synthesis.[6]
Synthetic Pathway Overview
The synthesis of Pretomanid from 4-nitroimidazole can be broadly categorized into two main stages, with this compound being a key intermediate.
Stage 1: Synthesis of the Key Intermediate 2-bromo-4-nitro-1H-imidazole
This stage focuses on the preparation of 2-bromo-4-nitro-1H-imidazole from 4-nitroimidazole.
Caption: Synthesis of the key intermediate, 2-bromo-4-nitro-1H-imidazole.
Stage 2: Synthesis of Pretomanid
This stage illustrates the subsequent conversion of 2-bromo-4-nitro-1H-imidazole to Pretomanid. A simplified, general pathway is shown here, as multiple specific routes exist.
Caption: General pathway for the synthesis of Pretomanid from the key intermediate.
Experimental Protocols
Synthesis of this compound
This protocol is based on a kilogram-scale synthesis and offers a safer alternative to using liquid bromine.[3][4]
Materials:
-
4-Nitroimidazole
-
Hydrobromic acid (48% aqueous solution)
-
Hydrogen peroxide (30% in water)
-
Water
Equipment:
-
Large-scale reaction vessel with mechanical stirring and heating capabilities
-
Dropping funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve 4-nitroimidazole (1.0 kg, 7.75 mol) in water (4 L) in the reaction vessel.
-
Add hydrobromic acid (2.45 L, 48% aqueous solution) to the solution.
-
Heat the mixture to 70-75 °C with mechanical stirring.
-
Add hydrogen peroxide (1.73 L, 30% in water) dropwise in three portions. Allow for a 1-hour stirring period between each addition.
-
Maintain the reaction at 70-75 °C for 10 hours after the final addition.
-
Cool the solution to room temperature and then further cool to 0-5 °C. Stir for 1 hour.
-
Filter the resulting solid precipitate and wash it with water.
-
Dry the solid to obtain this compound.
Synthesis of 2-bromo-4-nitro-1H-imidazole
This protocol describes the selective debromination of this compound.[3][4]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Sodium iodide (NaI)
-
Trifluoroacetic acid (TFA)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Methanol
-
Water
Equipment:
-
Reaction vessel with inert atmosphere (e.g., Nitrogen) capabilities, stirring, and heating
-
Dropping funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve this compound (1.85 kg, 6.3 mol) in DMF (3.7 L) under a nitrogen atmosphere.
-
Add sodium iodide (2.149 kg, 13.2 mol) to the suspension.
-
Heat the mixture to 120 °C with stirring.
-
Once the solids have dissolved, add trifluoroacetic acid (1.045 L, 12.6 mol) dropwise.
-
Stir the mixture for an additional 2.5 hours at 120 °C.
-
Slowly cool the reaction mixture to room temperature.
-
Treat the mixture with a solution of sodium sulfite (1.29 kg in 9.3 L of water).
-
Cool the mixture to 0-5 °C and stir for 1 hour.
-
Filter the resulting solid precipitate, wash with water, and dry to obtain crude 2-bromo-4-nitro-1H-imidazole.
-
Suspend the crude product in methanol (5.7 L) and heat at 60-65 °C for 2 hours for purification.
-
Cool, filter, and dry the purified product.
Quantitative Data
The following tables summarize the yields and purity obtained in the synthesis of the key intermediates.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-Nitroimidazole | [3][4] |
| Scale | 1.0 kg | [3][4] |
| Yield | 86% (2.06 kg) | [3][4] |
| Purity (HPLC) | 97.8% | [3][4] |
Table 2: Synthesis of 2-bromo-4-nitro-1H-imidazole
| Parameter | Value | Reference |
| Starting Material | This compound | [3][4] |
| Scale | 1.85 kg | [3][4] |
| Overall Yield (two steps from 4-nitroimidazole) | ~57-60% | [2] |
| Purity (HPLC) | ≥99% | [2] |
Alternative Synthetic Route from this compound
A patent describes a multi-step synthesis of Pretomanid starting directly from this compound.[6] This route avoids the isolation of 2-bromo-4-nitro-1H-imidazole in its initial steps.
Caption: An alternative synthetic pathway for Pretomanid.
This alternative pathway involves the following key transformations[6]:
-
Nucleophilic Substitution: Reaction of 2,5-dibromo-4-nitroimidazole with 3-bromopropylene.
-
Debromination: Removal of one bromine atom using a reducing agent.
-
Oxidation and Cyclization: A series of reactions to form the oxazine (B8389632) ring characteristic of Pretomanid.
Safety Considerations
-
The synthesis involves the use of corrosive and oxidizing reagents such as hydrobromic acid and hydrogen peroxide. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Care should be taken during the handling of powdered reagents to avoid inhalation.
-
Some nitroimidazole derivatives can be potentially explosive, although the described routes are designed to avoid such intermediates.[3][4] A thorough safety assessment is recommended before scaling up any chemical reaction.
Conclusion
The use of this compound as a precursor provides a viable and scalable pathway for the synthesis of Pretomanid. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important anti-tuberculosis drug. The methodologies described have been successfully implemented on a kilogram scale, demonstrating their industrial applicability.[3][4][5]
References
- 1. ijrpr.com [ijrpr.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN113717197A - Preparation method and application of antituberculosis drug Pretomanid - Google Patents [patents.google.com]
Application Notes and Protocols: Selective Debromination of 2,5-dibromo-4-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective debromination of 2,5-dibromo-4-nitro-1H-imidazole to synthesize 2-bromo-4-nitro-1H-imidazole, a crucial building block for various nitroimidazole-based drugs.[1][2][3][4] The protocols described herein are based on an efficient and scalable two-step synthesis method that involves the dibromination of 4-nitroimidazole (B12731) followed by a selective reductive debromination.[1][3]
Introduction
2-Bromo-4-nitro-1H-imidazole is a key intermediate in the synthesis of several nitroimidazole drugs. A common synthetic route involves the initial dibromination of 4-nitroimidazole to yield this compound. The subsequent selective removal of the bromine atom at the 5-position is a critical step to obtain the desired product. This document outlines a robust and scalable method for this selective debromination using an in situ reductive deiodination strategy.[1][3]
Reaction Principle
The selective debromination at the C-5 position of this compound is achieved through a nucleophilic substitution of the bromine at position 5 with iodine, followed by a reductive deiodination.[1] This process is facilitated by the use of an iodide salt as the nucleophile and a reducing agent in an acidic medium. The greater reactivity of the C-5 position towards nucleophilic attack and the subsequent ease of reductive cleavage of the C-I bond compared to the C-Br bond at the C-2 position allows for high selectivity.
Quantitative Data Summary
The following table summarizes the optimization of the selective debromination reaction of this compound.
| Entry | Iodide Source (equiv.) | Reducing Agent (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Iodide (1.5) | Sodium Sulfite (B76179) (1.5) | 120-125 | 16 | 42 |
| 2 | Potassium Iodide (1.5) | Sodium Sulfite (1.0) | 120-125 | 16 | - |
| 3 | Potassium Iodide (1.5) | Sodium Sulfite (1.5) | 120-125 | 16 | 64 |
| 4 | Potassium Iodide (1.5) | Sodium Sulfite (2.0) | 120-125 | 16 | 64 |
Data extracted from an improved kilogram-scale synthesis study.[1]
Experimental Protocols
This section provides a detailed protocol for the selective debromination of this compound.
Materials and Reagents:
-
This compound
-
Potassium Iodide (KI)
-
Sodium Sulfite (Na₂SO₃)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate
-
Brine Solution
-
Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equiv) in glacial acetic acid, add potassium iodide (1.5 equiv) and sodium sulfite (1.5 equiv).
-
Heat the reaction mixture to 120-125 °C and maintain this temperature for 16 hours with stirring.
-
After 16 hours, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization to yield pure 2-bromo-4-nitro-1H-imidazole.[1]
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the selective debromination.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2,5-Dibromo-4-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-nitro-1H-imidazole is a versatile and highly reactive building block in synthetic organic chemistry. Its unique electronic and steric properties, arising from the presence of two bromine atoms and a strongly electron-withdrawing nitro group on the imidazole (B134444) core, make it an excellent starting material for the synthesis of a diverse range of heterocyclic compounds. The bromine atoms serve as convenient handles for various functionalization reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the nitro group can be a precursor to an amino group, offering further avenues for molecular diversification. This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing this compound, with a focus on applications in drug discovery and development. The methodologies outlined herein are intended to serve as a practical guide for researchers in the field.
Synthesis of this compound
The primary route to this compound involves the direct bromination of 4-nitroimidazole (B12731). The electron-withdrawing nature of the nitro group at the C4 position directs the electrophilic substitution of bromine to the C2 and C5 positions of the imidazole ring.[1]
Experimental Protocol: Synthesis of this compound
A general and scalable procedure for the synthesis of this compound is as follows[2][3]:
-
To a vigorously stirred mixture of 4-nitroimidazole (100 g, 884 mmol) and sodium bicarbonate (164 g, 1.94 mol) in water (500 ml), slowly add bromine (106 ml, 2.07 mol) dropwise at room temperature (23-25°C). Caution: Vigorous foaming may occur during the addition of bromine.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Heat the mixture to 50-55°C and continue stirring for an additional 4 hours.
-
Cool the reaction mixture in an ice bath to below 10°C.
-
Slowly add 400 ml of water followed by 80 ml of concentrated hydrochloric acid.
-
Continue stirring for 1 hour, during which time a crystalline product should precipitate.
-
Collect the crystals by filtration and wash them on the filter paper with 400 ml of water.
-
Perform two dispersion washes of the crystals with 800 ml of water each.
-
Dry the crystals under vacuum at 50°C for 16 hours to afford this compound as a light yellow crystalline solid.
| Starting Material | Reagents | Solvent | Reaction Time & Temperature | Yield |
| 4-nitroimidazole | Bromine, Sodium Bicarbonate, Hydrochloric Acid | Water | 6h at RT, then 4h at 50-55°C | 88.9% |
Table 1: Summary of the synthesis of this compound.
Characterization Data:
-
Appearance: Light yellow crystalline solid
-
Melting Point: >270 °C[4]
-
Molecular Formula: C₃HBr₂N₃O₂[4]
-
Molecular Weight: 270.87 g/mol [4]
-
Infrared (KBr, cm⁻¹): 3074, 1548, 1468, 1392, 1361, 1345, 1310, 1259, 1172, 1066, 975, 830, 667[2]
Caption: Workflow for the synthesis of this compound.
Key Applications and Synthetic Protocols
This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. The following sections detail some of its key applications and provide relevant experimental protocols.
Selective Debromination: Synthesis of 2-Bromo-4-nitro-1H-imidazole
A crucial application of this compound is its selective debromination at the 5-position to yield 2-bromo-4-nitro-1H-imidazole. This monobrominated intermediate is a key building block for the synthesis of important antitubercular drugs like Delamanid and Pretomanid.[3]
The following protocol is adapted from a kilogram-scale synthesis and can be scaled down as needed[5]:
-
Dissolve this compound (1.85 kg, 6.3 mol) in DMF (3.7 L) under a nitrogen atmosphere.
-
Add sodium iodide (2.149 kg, 13.2 mol) to the solution.
-
Heat the suspension to 120°C (oil bath) and stir for 16 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
After cooling, perform an appropriate aqueous workup and extraction to isolate the product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-4-nitro-1H-imidazole.
| Starting Material | Reagents | Solvent | Reaction Time & Temperature | Yield |
| This compound | Sodium Iodide | DMF | 16h at 120°C | 64% |
Table 2: Summary of the selective debromination to 2-bromo-4-nitro-1H-imidazole.
Caption: Workflow for the selective debromination of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atoms on the this compound ring are susceptible to nucleophilic displacement, providing a straightforward method for introducing a variety of functional groups. The electron-withdrawing nitro group facilitates these SNAr reactions. Common nucleophiles include amines and thiols.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as DMF, DMSO, or acetonitrile.
-
Add the amine or thiol nucleophile (1-2 equivalents) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) if necessary.
-
Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, and purify by column chromatography or recrystallization.
| Nucleophile | Product |
| Primary/Secondary Amines | 2-Amino/5-Amino-bromo-4-nitroimidazoles |
| Thiols | 2-Thio/5-Thio-bromo-4-nitroimidazoles |
Table 3: Expected products from SNAr reactions. (Note: Regioselectivity may vary based on reaction conditions and the nature of the nucleophile).
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the imidazole ring are excellent handles for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of C-C bonds and the synthesis of complex aryl- and alkynyl-substituted imidazoles.
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired aryl-substituted nitroimidazole.
| Arylboronic Acid | Product |
| Phenylboronic acid | 2-Bromo-4-nitro-5-phenyl-1H-imidazole |
| 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)-4-nitro-1H-imidazole |
| Thiophene-2-boronic acid | 2-Bromo-4-nitro-5-(thiophen-2-yl)-1H-imidazole |
Table 4: Representative Suzuki-Miyaura coupling reactions. (Note: Regioselectivity and yield will depend on the specific reaction conditions).
-
To a reaction vessel, add this compound (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine (B128534) or diisopropylamine).
-
Add a suitable solvent such as THF or DMF.
-
Degas the mixture with an inert gas.
-
Stir the reaction at room temperature or heat as necessary until completion.
-
Upon completion, filter the reaction mixture to remove any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
| Terminal Alkyne | Product |
| Phenylacetylene | 2-Bromo-4-nitro-5-(phenylethynyl)-1H-imidazole |
| Trimethylsilylacetylene | 2-Bromo-4-nitro-5-((trimethylsilyl)ethynyl)-1H-imidazole |
| Propargyl alcohol | 3-(2-Bromo-4-nitro-1H-imidazol-5-yl)prop-2-yn-1-ol |
Table 5: Representative Sonogashira coupling reactions.
Synthesis of Fused Heterocyclic Systems: Imidazo[2,1-b]thiazoles
Derivatives of this compound can be used to construct fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. For example, conversion of the 2-bromo substituent to an amino group, followed by reaction with an α-haloketone, can lead to the formation of imidazo[2,1-b]thiazoles.
-
Amination: Synthesize 2-amino-5-bromo-4-nitro-1H-imidazole via nucleophilic substitution of this compound with ammonia (B1221849) or a protected amine equivalent.
-
Cyclization: React the resulting 2-aminoimidazole derivative with an α-haloketone (e.g., phenacyl bromide) in a suitable solvent like ethanol, often with heating, to facilitate the cyclization and formation of the imidazo[2,1-b]thiazole (B1210989) ring system.
Caption: Workflow for the synthesis of imidazo[2,1-b]thiazoles.
Application in Drug Discovery: Mechanism of Action of Derived Antitubercular Drugs
Nitroimidazole derivatives synthesized from this compound, such as Delamanid and Pretomanid, are potent drugs against Mycobacterium tuberculosis. These are prodrugs that require activation within the mycobacterial cell.
The mechanism of action involves the reduction of the nitro group by a deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. This reduction generates reactive nitrogen species, including nitric oxide, and other reactive intermediates. These reactive species have a dual mode of action:
-
Inhibition of Mycolic Acid Synthesis: The reactive metabolites inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity leads to bacterial cell death.
-
Respiratory Poisoning: The generation of nitric oxide acts as a respiratory poison, particularly effective against non-replicating, persistent mycobacteria.
Caption: Signaling pathway for the mechanism of action of nitroimidazole antitubercular drugs.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized and fused heterocyclic compounds. The protocols and applications outlined in this document demonstrate its utility in accessing novel chemical entities with potential therapeutic applications, particularly in the development of new antimicrobial agents. The ability to perform selective debromination, nucleophilic aromatic substitution, and various cross-coupling reactions makes it a powerful tool in the arsenal (B13267) of medicinal and synthetic chemists.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 6154-30-9 [chemicalbook.com]
- 3. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]
- 4. Cas 6154-30-9,this compound | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,5-dibromo-4-nitro-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dibromo-4-nitro-1H-imidazole is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of advanced nitroimidazole-based therapeutics.[1][2][3] Its unique chemical architecture, featuring two reactive bromine atoms and an electron-withdrawing nitro group on the imidazole (B134444) scaffold, allows for versatile chemical modifications to generate a diverse range of biologically active molecules.[1] This document provides an overview of its applications, protocols for its use in synthesis, and methods for biological evaluation of its derivatives.
Key Applications in Medicinal Chemistry
While this compound is not typically evaluated as a standalone therapeutic agent, it serves as a critical precursor for the development of drugs targeting infectious diseases and cancer.
-
Antitubercular Agents: The most prominent application of this compound is in the synthesis of Delamanid, a potent drug used for the treatment of multidrug-resistant tuberculosis.[2][3] The synthesis involves the selective debromination of this compound to yield 2-bromo-4-nitroimidazole, a key pharmacophore.
-
Antiparasitic Agents: Nitroimidazole derivatives have a well-established history as antiparasitic drugs.[1][4] The this compound scaffold can be functionalized to create novel compounds with potential activity against various parasites.
-
Anticancer Agents: The imidazole ring is a common feature in many anticancer compounds.[5] Derivatives of this compound can be synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The nitro group can play a role in hypoxia-activated prodrug strategies.
-
Antimicrobial Agents: The broader class of nitroimidazoles exhibits activity against anaerobic bacteria.[4] Synthetic modifications of this compound can lead to the discovery of new antimicrobial agents.
Data on Biologically Active Nitroimidazole Derivatives
Table 1: Anticancer Activity of N-Alkyl-Nitroimidazole Derivatives [5][6]
| Compound | Cell Line | LC50 (µM) |
| N-methyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | 16.67 ± 2.3 |
| N-methyl-nitroimidazole | A549 (Lung Cancer) | 17.00 ± 1.7 |
| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | 17.33 ± 2.1 |
| N-ethyl-nitroimidazole | A549 (Lung Cancer) | 14.67 ± 2.5 |
| N-propyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | 21.50 ± 4.9 |
| N-propyl-nitroimidazole | A549 (Lung Cancer) | 19.33 ± 3.2 |
| N-butyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | 17.00 ± 1.7 |
| N-butyl-nitroimidazole | A549 (Lung Cancer) | 32.33 ± 3.1 |
Table 2: Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazole Derivatives [7][8]
| Compound | Parasite | IC50 (µM/mL) |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica | 1.47 |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Giardia intestinalis | 1.47 |
| Metronidazole (Standard Drug) | Entamoeba histolytica / Giardia intestinalis | >2.94 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the dibromination of 4-nitroimidazole (B12731).[2][3]
Materials:
-
4-nitroimidazole
-
Sodium bicarbonate
-
Bromine
-
Distilled water
-
Concentrated hydrochloric acid
-
Ice bath
-
Reaction flask with vigorous stirring
-
Heating mantle
Procedure:
-
In a reaction flask, mix 4-nitroimidazole (1 equivalent), sodium bicarbonate (2.2 equivalents), and water.
-
With vigorous stirring, slowly add bromine (2.3 equivalents) dropwise at room temperature (23-25°C). Foaming will be observed.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Heat the mixture to 50-55°C and continue stirring for 4 hours.
-
Cool the reaction mixture in an ice bath to below 10°C.
-
Slowly add concentrated hydrochloric acid.
-
Continue stirring for 1 hour in the ice bath.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with cold water.
-
Dry the product under vacuum to obtain this compound as a yellow solid.
Visualizing Synthetic and Screening Pathways
Synthetic Pathway to this compound
Caption: Synthesis of this compound.
General Workflow for Biological Screening of Derivatives
Caption: Workflow for discovery of bioactive derivatives.
Protocols for Biological Evaluation of Derivatives
In Vitro Anticancer Activity: MTT Assay
This protocol provides a general method for assessing the cytotoxicity of synthesized nitroimidazole derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized nitroimidazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This protocol outlines a general procedure to determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against bacterial strains.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized nitroimidazole derivatives dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific CFU/mL
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in MHB.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this further to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add the standardized bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance with a microplate reader.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of nitroimidazole derivatives with significant potential in medicinal chemistry. While the parent compound is primarily a synthetic intermediate, its strategic functionalization has led to the development of important drugs and continues to be a promising avenue for the discovery of new anticancer, antimicrobial, and antiparasitic agents. The protocols and data presented here provide a foundation for researchers to explore the rich chemical space accessible from this important scaffold.
References
- 1. This compound | 6154-30-9 | Benchchem [benchchem.com]
- 2. This compound | 6154-30-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles | Semantic Scholar [semanticscholar.org]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Temperature Control in 4-Nitroimidazole Bromination
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing temperature control during the bromination of 4-nitroimidazole (B12731).
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of 4-nitroimidazole, with a focus on temperature-related challenges.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Brominated Product | Inadequate Temperature Control: Temperatures that are too high can lead to the formation of multiple brominated species and other side products. Temperatures that are too low may result in an incomplete reaction.[1] | Maintain a strict temperature range, typically between 0-5°C, during the addition of bromine to minimize side reactions.[1] Use an ice bath and monitor the reaction temperature closely with a calibrated thermometer. |
| Improper pH Control: The reaction generates hydrobromic acid (HBr), which can lead to acid-catalyzed side reactions if not neutralized.[2] | Use a base, such as sodium bicarbonate (NaHCO₃), to neutralize the HBr as it forms.[1][2] Be cautious of frothing due to CO₂ evolution with bicarbonate.[2] | |
| Incorrect Reagent Stoichiometry: An excess or deficit of bromine can lead to incomplete reaction or the formation of over-brominated products. | Carefully calculate and measure the molar ratios of 4-nitroimidazole to bromine. | |
| Formation of Multiple Products (e.g., Di-brominated Species) | Elevated Reaction Temperature: Higher temperatures can increase the rate of multiple bromination events on the imidazole (B134444) ring. | As with low yield, maintain a low temperature (0-5°C) to favor mono-bromination.[1] The nitro group at the 4-position directs bromination to the 2 and 5 positions.[2] |
| Prolonged Reaction Time: Leaving the reaction to stir for too long, especially at higher temperatures, can promote further bromination. | Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. A typical duration for dibromination is 4-6 hours at 0-5°C.[1] | |
| Reaction Stalls or Proceeds Very Slowly | Temperature is Too Low: While low temperatures are crucial, excessively cold conditions can significantly slow down the reaction rate. | Ensure the reaction mixture is being stirred efficiently and that the temperature is maintained within the optimal low range without freezing the solvent. |
| Poor Solubility of Starting Material: 4-nitroimidazole may not be fully dissolved, limiting its availability for the reaction. | Ensure the 4-nitroimidazole is completely dissolved in the aqueous base solution before the addition of bromine.[2] | |
| Excessive Frothing and Gas Evolution | Rapid Addition of Base or Acidification: The use of sodium bicarbonate to neutralize HBr results in the formation of CO₂ gas.[2] | Add the base portion-wise to control the rate of gas evolution. Ensure the reaction vessel is large enough to accommodate potential frothing. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the bromination of 4-nitroimidazole?
A1: For the direct bromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitroimidazole, a temperature range of 0–5°C is typically recommended to minimize side reactions and maximize yield.[1] However, for bromination reactions starting from different precursors, such as 2,4-dinitroimidazole, higher temperatures in the range of 80 to 140°C may be employed.[3][4]
Q2: Why is temperature control so critical in this reaction?
A2: Temperature control is crucial because the bromination of 4-nitroimidazole is an electrophilic aromatic substitution reaction.[2] Elevated temperatures can provide enough energy to overcome the activation barriers for multiple substitutions, leading to the formation of undesired di- or even tri-brominated products. It also helps to control the exothermic nature of the reaction and prevent acid-catalyzed side reactions.[2]
Q3: What are the common side products, and how can they be minimized?
A3: Common side products include over-brominated species (e.g., 2,4,5-tribromoimidazole) and products from acid-catalyzed decomposition.[5] Minimizing these involves strict temperature control (0–5°C), slow and controlled addition of bromine, and the use of a base like sodium bicarbonate to neutralize the HBr formed during the reaction.[1][2]
Q4: Can other brominating agents be used besides elemental bromine?
A4: Yes, other brominating agents like N-bromosuccinimide (NBS) can be used.[5] The choice of agent can influence the reaction conditions and the product distribution. For example, bromination of 2-nitroimidazole (B3424786) with NBS in DMF has been used to synthesize 4,5-dibromo-2-nitroimidazole.[5]
Q5: How does the choice of base affect the reaction?
A5: The base is essential for neutralizing the HBr produced. Sodium bicarbonate is commonly used, but it can cause frothing due to CO₂ evolution.[2] The choice and careful addition of the base are important for maintaining the optimal pH and avoiding side reactions.
Experimental Protocols
Protocol 1: Synthesis of 2,5-dibromo-4-nitroimidazole
This protocol is adapted from procedures described for the dibromination of 4-nitroimidazole.[1][6]
Materials:
-
4-nitroimidazole
-
Sodium bicarbonate (NaHCO₃)
-
Elemental bromine (Br₂)
-
Distilled water
-
Ice
Equipment:
-
Reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a reaction flask, dissolve 4-nitroimidazole and sodium bicarbonate in distilled water.[6]
-
Cool the mixture to 0–5°C using an ice bath while stirring.[1]
-
Slowly add elemental bromine to the cooled solution via a dropping funnel over a period of 1-2 hours, ensuring the temperature remains within the 0–5°C range.[1]
-
After the addition is complete, continue to stir the reaction mixture at 0–5°C for 4–6 hours.[1] Some procedures may involve raising the temperature to 50-55°C after the initial addition to ensure the reaction goes to completion.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 5°C and collect the solid product by vacuum filtration.[6]
-
Wash the filtered solid with cold distilled water.[6]
-
Dry the product under a vacuum to obtain 2,5-dibromo-4-nitroimidazole.[6]
Data Summary
Table 1: Reaction Conditions for the Bromination of Nitroimidazoles
| Starting Material | Brominating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-nitroimidazole | Br₂ | NaHCO₃ | Water | 0–5 | 4–6 hours | 88 | [1] |
| 4-nitroimidazole | Br₂ | NaHCO₃ | Water | 25 (addition), then 50-55 | - | - | [6] |
| 2,4-dinitroimidazole | HBr | - | - | 80–140 (100-120 preferred) | 0.5–5 hours | - | [3][4] |
| 2-nitroimidazole | NBS (2 equiv.) | - | DMF | - | - | ~100 | [5] |
Visualizations
Caption: Workflow for the bromination of 4-nitroimidazole.
References
- 1. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]
- 2. 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9 | Benchchem [benchchem.com]
- 3. US8558005B2 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]
- 4. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]
- 5. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Method for synthesizing 2-bromo-4-nitroimidazole - Eureka | Patsnap [eureka.patsnap.com]
identifying side products in the synthesis of 2,5-dibromo-4-nitro-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dibromo-4-nitro-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and primary route is the direct bromination of 4-nitro-1H-imidazole. This electrophilic aromatic substitution reaction utilizes elemental bromine (Br₂) as the brominating agent in an aqueous medium, typically with a base such as sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) formed during the reaction.[1][2]
Q2: What are the potential side products in this synthesis?
A2: The primary side products encountered during the synthesis of this compound are:
-
2-bromo-4-nitro-1H-imidazole: This mono-brominated intermediate is a common impurity resulting from incomplete bromination.[1]
-
Unreacted 4-nitro-1H-imidazole: The presence of the starting material indicates an incomplete reaction.
-
2,4,5-tribromo-1H-imidazole: Over-bromination can lead to the formation of this tri-substituted imidazole (B134444), where the nitro group is replaced by a bromine atom. This is more likely to occur with an excess of bromine or under harsh reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, you can track the consumption of 4-nitro-1H-imidazole and the formation of the desired product. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, can be used to achieve good separation of the components on a silica (B1680970) gel plate.
Q4: What are the recommended purification methods for the final product?
A4: The crude product can be purified by recrystallization from a suitable solvent system. Washing the crude product with water is also a crucial step to remove inorganic salts and water-soluble impurities.[2] For higher purity, column chromatography on silica gel can be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| TLC analysis shows a significant amount of starting material (4-nitro-1H-imidazole) remaining. | Incomplete reaction due to insufficient brominating agent, low reaction temperature, or short reaction time. | - Ensure the correct stoichiometry of bromine is used. - Gradually increase the reaction temperature as specified in the protocol, often after the initial addition of bromine at a lower temperature.[2] - Extend the reaction time and continue monitoring by TLC until the starting material is consumed. |
| A major spot corresponding to the mono-brominated intermediate (2-bromo-4-nitro-1H-imidazole) is observed on TLC. | Incomplete dibromination. This can be due to insufficient bromine or a non-optimal reaction temperature. | - Add a slight excess of bromine and continue to stir. - Ensure the reaction temperature is maintained within the recommended range for the dibromination step. |
| The isolated product is a mixture of the desired product and 2,4,5-tribromo-1H-imidazole. | Over-bromination caused by a large excess of bromine or prolonged reaction at elevated temperatures. | - Carefully control the stoichiometry of bromine. Avoid using a large excess. - Monitor the reaction closely by TLC and stop it once the desired product is the major component. - Optimize the reaction temperature to avoid conditions that favor substitution of the nitro group. |
| Excessive foaming is observed during the addition of bromine. | Reaction of the base (e.g., sodium bicarbonate) with the generated HBr, leading to the evolution of CO₂ gas.[1] | - Add the bromine dropwise and at a slow rate. - Ensure vigorous stirring to dissipate the gas as it forms. - Maintain a low temperature (e.g., 0-5 °C) during the initial addition of bromine to control the reaction rate. |
| The final product has a low yield. | Suboptimal reaction conditions, leading to the formation of multiple side products, or loss of product during workup and purification. | - Optimize the reaction parameters, including temperature, reaction time, and stoichiometry of reagents. - Ensure efficient extraction and minimize transfers during the workup process. - Carefully select the recrystallization solvent to maximize the recovery of the pure product. |
Analytical Characterization of Main Product and Side Products
Accurate identification of the desired product and potential side products is crucial. The following tables summarize the key analytical data for these compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₃HBr₂N₃O₂ | 270.87 |
| 2-bromo-4-nitro-1H-imidazole | C₃H₂BrN₃O₂ | 191.97 |
| 2,4,5-tribromo-1H-imidazole | C₃HBr₃N₂ | 304.77 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrometry (m/z) |
| This compound | Due to the absence of a proton on the imidazole ring, a signal for the ring proton is not expected. A broad signal for the N-H proton may be observed depending on the solvent. | C2: ~125, C4: ~145, C5: ~105 | Characteristic isotopic pattern for two bromine atoms. Molecular ion peaks at m/z 269, 271, 273. |
| 2-bromo-4-nitro-1H-imidazole | H5: ~8.0-8.3 (s) | C2: ~120, C4: ~148, C5: ~115 | Characteristic isotopic pattern for one bromine atom. Molecular ion peaks at m/z 191, 193. |
| 2,4,5-tribromo-1H-imidazole | Due to the absence of a proton on the imidazole ring, a signal for the ring proton is not expected. A broad signal for the N-H proton may be observed. | C2: ~118, C4: ~105, C5: ~105 | Characteristic isotopic pattern for three bromine atoms. Molecular ion peaks at m/z 302, 304, 306, 308. |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. This table provides approximate values for identification purposes.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure compiled from various sources.[2][3]
Materials:
-
4-nitro-1H-imidazole
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 4-nitro-1H-imidazole and deionized water.
-
With vigorous stirring, add sodium bicarbonate to the suspension.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add bromine dropwise to the cooled mixture over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition. Excessive foaming may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid to acidify the mixture to pH ~1-2.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
The crude product can be further purified by recrystallization.
Visualizations
Synthesis and Side Reaction Pathways
Caption: Synthesis of this compound and potential side products.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of this compound.
Logical Relationship for Troubleshooting
References
Technical Support Center: Purification of Crude 2,5-dibromo-4-nitro-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5-dibromo-4-nitro-1H-imidazole. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Purity After Initial Washing
-
Question: I've washed my crude this compound with water as per the synthesis protocol, but my NMR/HPLC analysis still shows significant impurities. What should I do?
-
Answer: Water washing is effective at removing inorganic salts and some highly polar impurities. However, the primary impurities in crude this compound are typically the starting material, 4-nitroimidazole, and the mono-brominated intermediate, 2-bromo-4-nitro-1H-imidazole, which have limited water solubility.[1] To remove these organic impurities, you will need to employ more advanced purification techniques such as recrystallization or column chromatography.
Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent
-
Question: I'm struggling to find a single solvent that will effectively recrystallize my crude this compound. It's either too soluble or not soluble enough.
-
Answer: It is a common challenge to find a single ideal solvent for recrystallization. For a polar compound like this compound, a mixed solvent system is often more effective. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or acetone) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. This should induce the crystallization of the pure product.
Issue 3: Oiling Out During Recrystallization
-
Question: My product is separating as an oil instead of crystals during recrystallization. How can I prevent this?
-
Answer: "Oiling out" can occur if the boiling point of the solvent is close to the melting point of the solute, or if the solution is supersaturated. Since this compound has a high melting point (>270 °C), the latter is more likely. To prevent oiling out, try the following:
-
Use a larger volume of the solvent to avoid supersaturation.
-
Allow the solution to cool more slowly. You can do this by insulating the flask.
-
Add a seed crystal of pure this compound to the solution as it cools to encourage crystal growth.
-
Issue 4: Poor Separation in Column Chromatography
-
Question: I'm trying to purify my compound using silica (B1680970) gel column chromatography, but the impurities are co-eluting with my product. What can I do?
-
Answer: Poor separation on a silica gel column can be due to an inappropriate mobile phase. For separating this compound from its less polar impurities (4-nitroimidazole and 2-bromo-4-nitro-1H-imidazole), a gradient elution is recommended. Start with a less polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate (B1210297). This should allow the less polar impurities to elute first, followed by your desired product. Monitor the fractions using Thin Layer Chromatography (TLC) to identify the pure fractions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurities are the unreacted starting material, 4-nitroimidazole, and the partially brominated intermediate, 2-bromo-4-nitro-1H-imidazole.[1]
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]
Q3: What is the expected color of pure this compound?
A3: Pure this compound is typically a yellow solid.[2]
Q4: What are the storage conditions for purified this compound?
A4: It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[3]
Data Presentation
The following table summarizes the estimated purity and recovery for each purification step. These values are estimates and can vary depending on the initial purity of the crude material and the experimental conditions.
| Purification Step | Starting Purity (Estimated) | Purity After Step (Estimated) | Recovery Rate (Estimated) | Key Impurities Removed |
| Water Wash | 80-90% | 85-95% | >95% | Inorganic salts, highly polar byproducts |
| Recrystallization | 85-95% | 95-98% | 70-85% | 4-nitroimidazole, 2-bromo-4-nitro-1H-imidazole |
| Column Chromatography | 85-95% | >98% | 60-80% | 4-nitroimidazole, 2-bromo-4-nitro-1H-imidazole, other minor impurities |
Experimental Protocols
1. Recrystallization Protocol
This protocol is a general guideline and may require optimization.
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, hexane) at room temperature and at their boiling points.
-
A suitable solvent system will dissolve the compound when hot but not when cold. A good starting point is an ethanol/water mixture.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., ethanol) to dissolve the solid completely.
-
While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
2. Column Chromatography Protocol
This protocol is a general guideline and may require optimization.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed compound to the top of the column.
-
Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Scaling Up 2,5-dibromo-4-nitro-1H-imidazole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,5-dibromo-4-nitro-1H-imidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a key intermediate in the production of pharmaceuticals like Delamanid and Pretomanid.[1][2][3]
| Issue | Potential Cause | Recommended Action |
| Vigorous Foaming & Gas Evolution | Reaction of sodium bicarbonate with acidic byproducts (HBr) generates CO2 gas.[4] | - Ensure slow, dropwise addition of bromine.[1][3][5] - Maintain vigorous stirring to facilitate gas disengagement.[1] - Use a reaction vessel with sufficient headspace to accommodate foaming. |
| Low Product Yield | - Incomplete reaction. - Loss of product during workup. - Suboptimal reaction temperature. | - Ensure the reaction is stirred for the recommended duration at both room temperature and elevated temperature (50-55°C).[1][3][5] - Carefully collect the product by filtration and wash thoroughly as per the protocol.[1][3][5] - Strictly control the temperature during bromine addition and subsequent heating steps.[1][3][5] |
| Product Purity Issues (e.g., presence of mono-brominated species) | Incomplete bromination of the 4-nitroimidazole (B12731) starting material.[4] | - Ensure the correct stoichiometry of bromine is used.[1] - HPLC analysis can be used to identify and quantify impurities like 2-bromo-4-nitro-1H-imidazole.[4] - If necessary, consider purification by recrystallization, though specific solvents are not detailed in the provided results. |
| Difficulties in Scaling Up | - Handling large quantities of hazardous bromine.[2] - Heat dissipation in larger reactors. | - Consider alternative brominating agents like HBr/H2O2 for plant-scale synthesis, which may be more convenient and safer.[2] - Implement efficient cooling systems for the reactor to manage exothermic reactions. |
| Inconsistent Crystal Formation | Improper cooling or quenching procedure. | - Adhere to a controlled cooling rate.[3][5] - Ensure the quenching with water and hydrochloric acid is performed under an ice bath with the temperature maintained at or below 10°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method is the direct bromination of 4-nitroimidazole using elemental bromine in an aqueous solution with a base, such as sodium bicarbonate, to neutralize the hydrogen bromide formed during the reaction.[2][4] The nitro group at the 4-position directs the bromine atoms to the 2 and 5 positions.[4]
Q2: What are the critical safety precautions when handling the reagents for this synthesis?
A2: Elemental bromine is a hazardous and corrosive substance. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] For firefighting, a self-contained breathing apparatus may be necessary.[7] Refer to the Safety Data Sheet (SDS) for detailed handling instructions.[6][7]
Q3: How can I monitor the progress of the reaction?
A3: While the provided literature does not specify a real-time monitoring method, reaction completion is typically determined by stirring for a specified duration at set temperatures.[1][3][5] For detailed analysis, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) could be developed to track the consumption of the starting material and the formation of the product.
Q4: What are the expected yield and purity for this synthesis?
A4: Reported yields for the synthesis of this compound are generally high, with one source citing a yield of 88.9%.[1] Another process using an HBr/H2O2 method reported a yield of 86-89% with an HPLC purity of approximately 98%.[2]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a laboratory-scale synthesis.[1]
Materials and Reagents:
-
4-nitroimidazole
-
Sodium bicarbonate
-
Bromine
-
Concentrated hydrochloric acid
-
Water
-
Ice
Equipment:
-
Reaction vessel with vigorous mechanical stirring
-
Dropping funnel
-
Heating mantle with temperature controller
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, combine 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml) with vigorous stirring.
-
Slowly add bromine (106 ml, 2.07 mol) dropwise to the mixture. Vigorous foaming will be observed. Maintain the reaction mixture at room temperature (23°C to 25°C) and continue stirring for 6 hours.
-
Heat the reaction mixture to 50°C to 55°C and continue stirring for an additional 4 hours.
-
After the reaction is complete, cool the mixture in an ice bath to 10°C or lower.
-
Slowly add water (400 ml) and then concentrated hydrochloric acid (80 ml) while maintaining the low temperature. Continue stirring for 1 hour.
-
Collect the resulting crystals by filtration.
-
Wash the crystals on the filter paper with 400 ml of water.
-
Perform two dispersion washes of the crystals with 800 ml of water each.
-
Dry the final product, a light yellow crystalline solid, at 50°C for 16 hours.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Value | Reference |
| Starting Material | 4-nitroimidazole | [1] |
| Brominating Agent | Elemental Bromine | [1] |
| Base | Sodium Bicarbonate | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 23-25°C, then 50-55°C | [1] |
| Reaction Time | 6 hours at RT, 4 hours at 50-55°C | [1] |
| Product Yield | 88.9% | [1] |
Table 2: Alternative Bromination Method at Kilogram-Scale
| Parameter | Value | Reference |
| Brominating Agent | HBr and H2O2 | [2] |
| Scale | 1-kilogram | [2] |
| Product Yield | 86-89% | [2] |
| Product Purity (HPLC) | ~98% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound | 6154-30-9 [chemicalbook.com]
- 2. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]
- 3. chembk.com [chembk.com]
- 4. This compound | 6154-30-9 | Benchchem [benchchem.com]
- 5. Method for synthesizing 2-bromo-4-nitroimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. fishersci.com [fishersci.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Brominated Imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions with brominated imidazoles. The following information is designed to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Suzuki coupling reaction with a brominated imidazole (B134444)?
Low yields in Suzuki couplings involving brominated imidazoles can stem from several factors, often related to the inherent properties of the imidazole ring. Common causes include:
-
Catalyst Inhibition or Deactivation: The lone pair of electrons on the sp2-hybridized nitrogen of the imidazole ring can coordinate to the palladium catalyst. This is particularly problematic with unprotected (NH) imidazoles, which can form inactive palladium-azolyl complexes, effectively removing the catalyst from the reaction cycle.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is converted back to the corresponding arene by protonolysis, reducing the amount of nucleophile available for cross-coupling.[1] This is especially prevalent with heteroaryl boronic acids and can be exacerbated by high temperatures and the presence of water.[2]
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid can couple with each other, forming a biaryl byproduct. This side reaction is often promoted by the presence of oxygen in the reaction mixture.
-
Poor Solubility of Reagents: Imidazole derivatives can have poor solubility in common organic solvents, which can hinder the reaction rate.
-
Inappropriate Choice of Reaction Conditions: The selection of the palladium source, ligand, base, and solvent is critical for a successful Suzuki coupling with brominated imidazoles and often requires careful optimization.
Q2: Should I protect the N-H group of my brominated imidazole?
Protecting the N-H group of the imidazole is a common and often effective strategy to improve yields. N-protection prevents the formation of inactive palladium complexes and can improve the solubility of the substrate. However, this adds extra steps to your synthesis (protection and deprotection). In some cases, successful couplings of unprotected haloimidazoles have been achieved using specific catalyst systems and optimized conditions.[3]
Q3: What are the best catalyst and ligand combinations for coupling with brominated imidazoles?
The choice of catalyst and ligand is crucial. While there is no one-size-fits-all answer, some general guidelines have emerged from the literature:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos have shown to be effective in the Suzuki coupling of N-rich heterocycles, including imidazoles.[4] These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also known to be effective in Suzuki couplings and can offer high stability and activity.
-
Palladium Precatalysts: Using well-defined palladium precatalysts can lead to more reproducible results compared to generating the active Pd(0) species in situ.
Q4: How does the choice of base affect the reaction yield?
The base plays a critical role in the transmetalation step of the Suzuki coupling. For brominated imidazoles, common choices include:
-
Potassium Phosphate (K₃PO₄): This is a frequently used base in Suzuki couplings of N-heterocycles.
-
Cesium Carbonate (Cs₂CO₃): Another effective base, often used in challenging coupling reactions.
-
Sodium Carbonate (Na₂CO₃): A common and often effective base.[5]
The strength and solubility of the base can significantly impact the reaction outcome, and screening different bases is often necessary.
Troubleshooting Guide
If you are experiencing low yields, consider the following troubleshooting steps:
-
Assess for Catalyst Inhibition:
-
Problem: Your reaction with an unprotected brominated imidazole is sluggish or fails completely.
-
Solution: Consider protecting the imidazole nitrogen with a suitable protecting group (e.g., Boc, SEM). If protection is not desirable, try using a higher catalyst loading or switching to a more robust ligand system like SPhos or XPhos.[4]
-
-
Check for Protodeboronation:
-
Problem: You observe the formation of the deboronated arene from your boronic acid starting material.
-
Solution:
-
Use anhydrous solvents to minimize the water content.
-
Employ boronic esters (e.g., pinacol (B44631) esters) which are generally more stable than boronic acids.[2]
-
Lower the reaction temperature if possible.
-
Use a less nucleophilic base.
-
-
-
Minimize Homocoupling:
-
Problem: A significant amount of biaryl byproduct from the boronic acid is observed.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. Degassing the solvent prior to use is highly recommended.
-
-
Optimize Reaction Parameters:
-
Problem: The reaction is not proceeding to completion or is giving a mixture of products.
-
Solution: Systematically screen different reaction parameters. The tables below provide a starting point for optimization.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from the literature on the effect of different reaction parameters on the yield of Suzuki coupling reactions with brominated imidazoles and related N-heterocycles.
Table 1: Effect of Catalyst and Ligand on Yield
| Brominated Heterocycle | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [4] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 82 | [4] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ (2) | PPh₃ (3) | K₃PO₄ | Dioxane/H₂O | 100 | <5 | [4] |
| 7-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 75 | |
| 7-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 10 |
Table 2: Effect of Base on Yield
| Brominated Imidazole | Boronic Acid | Catalyst/Ligand | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide (general) | Phenylboronic acid | Pd(OAc)₂/Ionic Liquid | H₂O | Na₂CO₃ | 80 | 98 | [5] |
| Aryl Bromide (general) | Phenylboronic acid | Pd(OAc)₂/Ionic Liquid | H₂O | K₂CO₃ | 80 | 95 | [5] |
| Aryl Bromide (general) | Phenylboronic acid | Pd(OAc)₂/Ionic Liquid | H₂O | K₃PO₄ | 80 | 92 | [5] |
| Aryl Bromide (general) | Phenylboronic acid | Pd(OAc)₂/Ionic Liquid | H₂O | NaOH | 80 | 85 | [5] |
| Aryl Bromide (general) | Phenylboronic acid | Pd(OAc)₂/Ionic Liquid | H₂O | KOH | 80 | 89 | [5] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of Unprotected Haloimidazoles:
This is a general procedure and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the brominated imidazole (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling highlighting potential catalyst inhibition with unprotected imidazoles.
Caption: A troubleshooting workflow for addressing low yields in the Suzuki coupling of brominated imidazoles.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions in Nitroaromatic Bromination
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of nitroaromatics. The focus is on identifying, managing, and mitigating the risks associated with exothermic reactions to ensure process safety and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with the bromination of nitroaromatics?
A1: The primary hazard is a runaway reaction, where the rate of heat generation from the exothermic bromination process exceeds the rate of heat removal.[1][2][3] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel failure, explosions, and the release of toxic materials.[4][5] Nitroaromatic compounds themselves can be thermally unstable and may decompose violently at elevated temperatures, a risk that is compounded by the exothermic nature of the bromination reaction.[5][6]
Q2: What are the initial signs of a developing runaway reaction?
A2: Early warning signs include a reaction temperature that rises faster than expected or continues to rise even after external heating is removed or cooling is applied. Other indicators are an unexpected increase in pressure, changes in the color or viscosity of the reaction mixture, and an increased rate of off-gassing.[7][8]
Q3: Is it safe to leave a bromination reaction of a nitroaromatic unattended?
A3: No, these reactions should never be left unattended, especially during initial scale-up or when using new substrates.[1][9] The potential for a rapid exothermic event requires constant monitoring to allow for immediate intervention if necessary.[9] Automated and safe dosing control systems can be implemented for larger-scale operations to reduce the need for constant manual supervision, but these systems must be robust and include independent safety interlocks.[1]
Q4: What are the most effective methods for controlling the reaction temperature?
A4: The most effective methods involve a combination of strategies:
-
Slow, controlled addition of the brominating agent: Adding the bromine or other brominating source in portions or via a syringe pump allows the cooling system to manage the heat generated.[10]
-
Efficient cooling: Using a well-maintained cooling bath (e.g., ice-water or a cryocooler) and ensuring good heat transfer with a properly sized reactor and efficient stirring are crucial.[4][9][11]
-
Semi-batch operation: In larger-scale reactions, operating in a semi-batch mode where one reagent is added slowly to the other is a standard method for controlling exotherms.[1]
Q5: What is a suitable quenching agent to have on hand in case of an emergency?
A5: A quenching solution should be kept nearby to neutralize the reactive brominating agent and stop the reaction. A solution of sodium thiosulfate (B1220275) is a standard and effective choice for quenching excess bromine.[12][13] Sodium bisulfite or sodium sulfite (B76179) solutions are also effective.[2]
Troubleshooting Guide
Issue 1: The reaction temperature is rising too quickly and is difficult to control.
-
Possible Cause: The rate of addition of the brominating agent is too fast for the cooling system's capacity. The deactivating effect of the nitro group can be overcome by reaction conditions, leading to a faster-than-expected reaction.[10]
-
Solution: Immediately stop the addition of the brominating agent. Increase the efficiency of the cooling system (e.g., by adding more ice or lowering the cryocooler setpoint). If the temperature continues to rise uncontrollably, prepare to execute an emergency quench by adding a pre-prepared quenching agent. For future experiments, reduce the addition rate and/or dilute the reaction mixture.
Issue 2: The reaction is very slow or does not proceed to completion.
-
Possible Cause: The nitro group is strongly deactivating, making electrophilic aromatic substitution difficult. The catalyst (e.g., FeBr₃, AlBr₃) may be absent, insufficient, or of poor quality.[10][14] Moisture in the reaction can also deactivate the Lewis acid catalyst.
-
Solution: Confirm that the correct catalyst is being used at the appropriate stoichiometric loading. Ensure all reagents and glassware are dry. A gentle increase in temperature may be necessary, but this must be done with extreme caution and continuous monitoring due to the risk of initiating a dangerous exotherm.[10] Consider using a more reactive brominating agent if the substrate is particularly deactivated, but perform a thorough safety assessment first.[15]
Issue 3: Significant amounts of di- or poly-brominated byproducts are forming.
-
Possible Cause: The reaction temperature is too high, or the stoichiometry is incorrect, with an excess of the brominating agent being used. Localized "hot spots" in the reactor due to poor mixing can also promote over-bromination.
-
Solution: Maintain a strict 1:1 or slightly less than stoichiometric amount of the brominating agent relative to the nitroaromatic substrate.[10] Improve stirring to ensure the reaction mixture is homogeneous. Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
Issue 4: After the reaction, a significant amount of unreacted bromine remains.
-
Possible Cause: The reaction did not go to completion, or an excess of bromine was added.
-
Solution: During the workup, carefully quench the excess bromine by slowly adding a solution of sodium thiosulfate or sodium bisulfite until the characteristic red-brown color of bromine disappears.[2][12][13] This should be done in a fume hood and preferably with cooling, as the quenching reaction can also be exothermic.
Experimental Protocols
Protocol 1: Controlled Bromination of Nitrobenzene (B124822) (Lab Scale)
Objective: To safely perform the mono-bromination of nitrobenzene using a controlled addition and temperature monitoring protocol.
Materials:
-
Nitrobenzene
-
Liquid Bromine (Br₂)
-
Anhydrous Ferric Bromide (FeBr₃) or Iron filings
-
Dichloromethane (DCM, anhydrous)
-
10% Sodium Thiosulfate solution (for quenching)
-
Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer/thermocouple
-
Ice-water bath
-
Gas trap containing NaOH or sodium thiosulfate solution[13]
Procedure:
-
Set up the reaction apparatus in a certified chemical fume hood. Ensure the flask is securely clamped within the ice-water bath.
-
To the round-bottom flask, add nitrobenzene and anhydrous DCM. Begin stirring and cool the mixture to 0-5 °C using the ice bath.
-
Add the ferric bromide catalyst to the cooled mixture.
-
In the dropping funnel, place the required amount of liquid bromine, diluted with a small amount of anhydrous DCM.
-
Add the bromine solution dropwise to the stirred nitrobenzene mixture over a period of 30-60 minutes. Crucially, monitor the internal temperature throughout the addition. Do not allow the temperature to exceed 10 °C.[16][17]
-
If the temperature approaches the upper limit, immediately halt the addition and allow the cooling bath to lower the temperature before resuming.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.
-
Slowly and carefully pour the reaction mixture into a beaker containing a cold solution of 10% sodium thiosulfate to quench any unreacted bromine.
-
Proceed with the standard aqueous workup and purification steps.
Protocol 2: Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)
Objective: To assess the thermal stability of the reaction mixture and determine the onset temperature of decomposition.
Procedure:
-
Prepare a sample of the complete reaction mixture (substrate, solvent, catalyst, and brominating agent) in the correct proportions under an inert atmosphere.
-
Seal a small, precisely weighed amount of the mixture (typically 1-5 mg) in a high-pressure DSC crucible.[18]
-
Place the sample in the DSC instrument.
-
Heat the sample at a slow, linear rate (e.g., 2-5 °C/min) over a wide temperature range (e.g., 30 °C to 350 °C).
-
Record the heat flow as a function of temperature. An exothermic event will appear as a peak in the heat flow data.
-
Analyze the resulting thermogram to determine the onset temperature (Tₒₙₛₑₜ) of the exothermic decomposition. This data is critical for defining the maximum safe operating temperature for the process.[19][20]
Data Presentation
Table 1: Thermal Stability of Selected Nitroaromatic Compounds
| Compound | Onset Decomposition Temp. (°C) | Heat of Decomposition (kJ/kg) | Notes |
| Nitrobenzene | ~250-300 °C | > 1050 | Decomposition can be explosive.[6] |
| 2-Nitrotoluene | ~220-240 °C | High | Considered the most hazardous MNT isomer; can be autocatalytic.[5] |
| 4-Nitrotoluene | ~280-300 °C | High | Generally more stable than the ortho isomer. |
| 2,4-Dinitrotoluene | ~250-280 °C | Very High | Stability is lower than mononitrated compounds. |
Note: Data is approximate and can be significantly influenced by impurities, contaminants, and heating rate.[5][6] Experimental verification is mandatory.
Table 2: Key Control Parameters for Exothermic Bromination
| Parameter | Recommended Practice | Rationale |
| Reagent Addition Rate | Slow, controlled, and monitored | Prevents heat generation from overwhelming the cooling system.[1][10] |
| Reaction Temperature | Low as practicable (e.g., 0-10 °C) | Minimizes reaction rate and reduces the risk of thermal runaway.[16] |
| Stirring Speed | Sufficient to ensure homogeneity | Prevents localized "hot spots" and ensures efficient heat transfer. |
| Emergency Quench | Sodium Thiosulfate / Bisulfite | Rapidly neutralizes the energetic brominating agent to halt the reaction.[2][12] |
Mandatory Visualizations
References
- 1. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gexcon.com [gexcon.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. icheme.org [icheme.org]
- 7. sigma-hse.com [sigma-hse.com]
- 8. youtube.com [youtube.com]
- 9. Safety Precautions for Handling Exothermic Reactions - Google ドキュメント [docs.google.com]
- 10. Sciencemadness Discussion Board - bromination of nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. youtube.com [youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. youtube.com [youtube.com]
- 15. Bromination - Wordpress [reagents.acsgcipr.org]
- 16. chm.uri.edu [chm.uri.edu]
- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 18. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 19. hse.gov.uk [hse.gov.uk]
- 20. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Technical Support Center: Bromination Reaction Control
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the formation of mono-brominated impurities and controlling bromination reactions.
Troubleshooting Guide: Controlling Bromination Selectivity
Issue: Formation of Poly-brominated Impurities
When the desired outcome is a mono-brominated product, the formation of di- or tri-brominated species can significantly reduce yield and complicate purification.
| Potential Cause | Troubleshooting Steps |
| Excessive Brominating Agent | 1. Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight sub-stoichiometric amount or a 1:1 molar ratio of the brominating agent to the substrate is often a good starting point. 2. Slow Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring multiple brominations. |
| High Reaction Temperature | 1. Lower the Temperature: Perform the reaction at a lower temperature. Many aromatic brominations using N-bromosuccinimide (NBS) require cooling to -78°C and then gradual warming to room temperature to prevent the formation of poly-brominated byproducts.[1] 2. Temperature Screening: Conduct small-scale experiments at various temperatures (e.g., -78°C, -20°C, 0°C, room temperature) to determine the optimal temperature for mono-selectivity.[2] |
| Highly Activating Substrate | 1. Deactivating Protecting Groups: If possible, introduce a temporary deactivating protecting group on the substrate to reduce its reactivity. 2. Milder Brominating Agent: Use a less reactive brominating agent. For instance, if Br₂ leads to over-bromination, consider using NBS. |
| Inappropriate Solvent | 1. Solvent Polarity: The choice of solvent can influence reactivity. Experiment with solvents of varying polarity. For example, using methanol or water as a solvent with Oxone® as an oxidant and ammonium bromide as the bromine source can proceed at ambient temperature for selective mono-bromination of activated aromatic compounds.[3] 2. Non-polar Solvents: In some cases, non-polar solvents can help to temper the reactivity of the brominating agent. |
Issue: Low or No Conversion to the Mono-brominated Product
Achieving high conversion to the desired mono-brominated product without the formation of starting material or byproducts is crucial for an efficient process.
| Potential Cause | Troubleshooting Steps |
| Insufficiently Reactive Brominating Agent | 1. Use a More Potent Reagent: For deactivated aromatic compounds, a stronger brominating agent may be necessary. For instance, using N-bromosuccinimide (NBS) in concentrated sulfuric acid can effectively mono-brominate highly deactivated aromatic compounds.[3] 2. Lewis Acid Catalysis: Employ a Lewis acid catalyst to enhance the electrophilicity of the brominating agent. However, be aware that strong Lewis acids can sometimes lead to faster reactions with lower para/ortho selectivity.[2] |
| Low Reaction Temperature | 1. Gradual Temperature Increase: While low temperatures are often used to control selectivity, they can also slow down the reaction rate. After the initial low-temperature addition, a gradual increase in temperature might be necessary to drive the reaction to completion. 2. Reaction Time: Extend the reaction time and monitor the progress by TLC or another suitable analytical technique. |
| Poor Reagent Quality | 1. Reagent Purity: Ensure the purity of the brominating agent and other reagents. For example, NBS can decompose over time. 2. Fresh Reagents: Use freshly opened or purified reagents. |
| Catalyst Inactivity | 1. Catalyst Loading: Optimize the catalyst loading. Too little catalyst may result in low conversion, while too much can sometimes lead to side reactions. 2. Catalyst Choice: Different catalysts can have a significant impact on the reaction outcome. For example, zeolites can be used to control the selectivity of bromination.[4][5] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity (e.g., para vs. ortho) of my aromatic bromination?
A1: Regioselectivity can be influenced by several factors:
-
Steric Hindrance: Bulky protecting groups on the substrate can direct bromination to less sterically hindered positions.
-
Catalyst Choice: Shape-selective catalysts like zeolites can favor the formation of the para-isomer by restricting access to the ortho-positions within their pores.[5] Using a combination of a shape-selective zeolite catalyst and a Lewis acid can also enhance para-selectivity.[2]
-
Reaction Temperature: Lowering the reaction temperature can often improve para-selectivity. For example, in the bromination of fluorobenzene, selectivities as high as 97-98% for the para-isomer were reported at temperatures between 0 to -20°C.[2]
-
Brominating Agent: Using N-bromosuccinimide in tetrabutylammonium bromide has been shown to achieve predominant para-selective mono-bromination of activated aromatic compounds.[3]
Q2: What are the advantages of using N-bromosuccinimide (NBS) over molecular bromine (Br₂)?
A2: NBS offers several advantages over Br₂:
-
Handling: NBS is a crystalline solid that is easier and safer to handle than the highly corrosive and volatile liquid bromine.[6]
-
Selectivity: NBS is generally a milder and more selective brominating agent, which can help to prevent over-bromination.[7]
-
In Situ Generation of Low Br₂ Concentration: In the presence of an acid, NBS can generate a low concentration of Br₂ in situ, which helps to control the reaction.
Q3: Can the formation of mono-brominated impurities be controlled in radical brominations?
A3: Yes, selectivity in radical brominations is influenced by the stability of the resulting radical intermediate. Tertiary C-H bonds are generally more reactive towards radical bromination than secondary or primary C-H bonds.[8] To favor mono-bromination at a specific site:
-
Use of N-Bromoamides and Visible Light: This method allows for site-selective aliphatic C-H bromination.[9]
-
Control of Initiators: The choice and concentration of the radical initiator can influence the reaction's selectivity.
Q4: Are there "greener" methods to perform brominations and avoid hazardous reagents?
A4: Yes, several approaches aim to make bromination reactions more environmentally friendly:
-
In Situ Generation of Bromine: Generating bromine in situ from bromide salts (e.g., NaBr or HBr) with an oxidant like hydrogen peroxide or Oxone® avoids the handling and storage of molecular bromine.[3][7][10]
-
Flow Chemistry: Performing brominations in a continuous flow reactor enhances safety by minimizing the amount of hazardous material present at any given time and allows for precise control of reaction parameters, leading to improved selectivity.[10]
-
Aerobic Bromination: Using air or oxygen as the oxidant in the presence of a suitable catalyst is a green and sustainable method.[7][11]
Experimental Protocols
Protocol 1: Selective para-Bromination of an Activated Aromatic Compound using NBS and Zeolite
This protocol is based on the principle of using a shape-selective catalyst to enhance para-selectivity.
-
Materials: Activated aromatic substrate, N-bromosuccinimide (NBS), H-Y zeolite catalyst, and a suitable solvent (e.g., dichloromethane).
-
Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Procedure: a. To a solution of the activated aromatic substrate in the solvent, add the H-Y zeolite catalyst. b. Stir the mixture at room temperature for 15 minutes. c. Add NBS in one portion. d. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. e. Upon completion, cool the reaction mixture to room temperature. f. Filter off the zeolite catalyst and wash it with the solvent. g. Concentrate the filtrate under reduced pressure. h. Purify the crude product by column chromatography to isolate the desired para-brominated isomer.
Protocol 2: In Situ Generation of Bromine for Mono-bromination in a Flow Reactor
This protocol describes a safer and more controlled method for bromination.[10]
-
Materials: Substrate, hydrobromic acid (HBr), sodium hypochlorite (NaOCl) as an oxidant, sodium sulfite (Na₂SO₃) for quenching, and a suitable solvent.
-
Setup: A continuous flow reactor system with multiple pumps, mixing tees, and reactor coils.
-
Procedure: a. Prepare separate solutions of the substrate, HBr, and NaOCl in the chosen solvent. b. Pump the HBr and NaOCl solutions into a mixing tee to generate bromine in situ. c. Immediately mix the resulting bromine stream with the substrate solution in a second mixing tee. d. Pass the reaction mixture through a heated reactor coil for a specific residence time to allow for the bromination to occur. e. Introduce a solution of Na₂SO₃ into the stream after the reactor coil to quench any unreacted bromine. f. Collect the product stream for workup and purification.
Visualizations
Caption: A generalized experimental workflow for a bromination reaction.
Caption: A decision tree for troubleshooting common bromination issues.
References
- 1. echemi.com [echemi.com]
- 2. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 4. Selective bromination of alkenes using bromine and zeolite molecular sieves - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 7. Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic chemistry - What determines the high degree of selectivity in free radical brominations? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Methods for Resolving Impurities in 2,5-dibromo-4-nitro-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of 2,5-dibromo-4-nitro-1H-imidazole and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC column and mobile phase for analyzing this compound?
A reversed-phase C18 column is a common and effective choice for the separation of small, polar, aromatic compounds like this compound. A typical starting mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and resolution, it is often beneficial to add an acid modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the mobile phase. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent percentage, is generally recommended to effectively resolve impurities with different polarities.
Q2: What are the likely impurities I might encounter during the analysis of this compound?
Potential impurities can originate from the synthetic route or from degradation. These may include:
-
Starting Materials: Unreacted 4-nitroimidazole (B12731) or other precursors.
-
Intermediates: Monobrominated species such as 2-bromo-4-nitro-1H-imidazole or 5-bromo-4-nitro-1H-imidazole.
-
Isomers: Positional isomers like 2,4-dibromo-5-nitro-1H-imidazole, if the synthesis conditions allow for it.
-
Degradation Products: Products resulting from hydrolysis, photolysis, or thermal degradation. The nitro group can be susceptible to reduction, and the bromine atoms can be subject to nucleophilic displacement.
Q3: My peak shape is poor (e.g., tailing or fronting). What are the common causes and solutions?
Poor peak shape is a frequent issue in HPLC. Here are some common causes and their solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute your sample or reduce the injection volume.
-
Secondary Silanol (B1196071) Interactions: The acidic silanol groups on the silica (B1680970) backbone of the stationary phase can interact with basic sites on the analyte, causing peak tailing. Solution: Add a competing acid like TFA (0.05-0.1%) to the mobile phase to mask the silanols.
-
Column Void or Contamination: A void at the head of the column or contamination from previous samples can distort peak shape. Solution: Try flushing the column with a strong solvent. If that fails, reversing the column (if permitted by the manufacturer) for a short flush may help. Ultimately, the column may need to be replaced.
-
Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause distorted peaks. Solution: Whenever possible, dissolve your sample in the initial mobile phase.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. Injector or pump malfunction. 2. Sample degradation. 3. Incorrect detection wavelength. | 1. Perform system checks and purge the pump and injector. 2. Prepare a fresh sample and keep it protected from light and heat. 3. Verify the UV absorbance maximum for your compound and set the detector accordingly. |
| Inconsistent Retention Times | 1. Leak in the system. 2. Inconsistent mobile phase composition. 3. Fluctuations in column temperature. | 1. Check all fittings for leaks, especially between the pump and injector. 2. Ensure mobile phases are well-mixed and degassed. 3. Use a column oven to maintain a stable temperature. |
| Poor Resolution Between Peaks | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Optimize the gradient slope; a shallower gradient often improves resolution. 2. Try a column with a different stationary phase (e.g., Phenyl-Hexyl) or a higher surface area C18. 3. Reduce the flow rate to increase the number of theoretical plates. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, frits). 2. Mobile phase precipitation. 3. Column contamination/degradation. | 1. Systematically remove components (start with the guard column) to locate the blockage. 2. Ensure all mobile phase components are fully miscible and filtered. 3. Flush the column with a series of strong solvents. If pressure remains high, replace the column. |
Experimental Protocols
Below is a general-purpose HPLC method that can serve as a starting point for the analysis of this compound. This method will likely require optimization for specific impurity profiles.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Visualizations
Caption: Standard experimental workflow for HPLC impurity analysis.
Caption: Logical decision tree for troubleshooting poor peak resolution.
Technical Support Center: Regioselectivity in Nucleophilic Substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the regioselectivity of nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity and why is it a common issue in nucleophilic substitution?
A1: Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or atom over other possible positions. In nucleophilic substitution, a reaction is regioselective if the nucleophile preferentially attacks one of several possible electrophilic centers, leading to the formation of one constitutional isomer over others.[1][2] This becomes a significant challenge when a substrate has multiple reactive sites, potentially leading to a mixture of products, which complicates purification and reduces the yield of the desired compound.[3]
Q2: What are the primary factors that control the regioselectivity of a nucleophilic substitution reaction?
A2: The outcome of a regioselective reaction is primarily governed by a balance of several factors:
-
Electronic Effects: The distribution of electron density in the substrate plays a crucial role. Nucleophiles are generally attracted to the most electron-deficient (electrophilic) site. Inductive effects and resonance can influence which carbon atom bears a greater partial positive charge.[3][4]
-
Steric Hindrance: The physical bulk of substituents near a reactive center can block the nucleophile's approach. In sterically demanding situations, the nucleophile will preferentially attack the less hindered site.[3][5] This is a dominant factor in S\sub>N2 reactions.[5][6]
-
Reaction Mechanism (S\sub>N1 vs. S\sub>N2): The operative mechanism is critical. S\sub>N2 reactions are highly sensitive to steric hindrance, favoring attack at the least substituted carbon.[7] In contrast, S\sub>N1 reactions proceed through a carbocation intermediate, and the nucleophile will attack the carbon that can form the most stable carbocation (tertiary > secondary > primary).[8]
-
Solvent: The choice of solvent can influence the reaction mechanism and the nucleophile's reactivity. Protic solvents can solvate nucleophiles, reducing their reactivity, and can favor S\sub>N1 pathways by stabilizing carbocation intermediates.[9][10]
-
Leaving Group: While the leaving group's ability primarily affects the reaction rate, its departure is what creates the electrophilic site, and its nature can influence the stability of the transition state.[9][11]
Q3: I am getting an unexpected regioisomer in my reaction involving an allylic substrate. What is happening?
A3: Reactions with allylic electrophiles, particularly under S\sub>N1 conditions, can often yield a mixture of regioisomers. This occurs because the carbocation intermediate formed is resonance-stabilized, delocalizing the positive charge across two different carbon atoms. Consequently, the nucleophile can attack at either of these electrophilic positions, leading to multiple products.[12][13] If you observe a rearranged product, it is a strong indicator of a carbocation intermediate and an S\sub>N1-like mechanism.[14]
Q4: My reaction with an ambident nucleophile is not selective. How can I control which atom attacks?
A4: An ambident nucleophile has two or more reactive atoms that can attack an electrophile.[15][16] Controlling the regioselectivity depends heavily on the Hard-Soft Acid-Base (HSAB) principle and the reaction mechanism.[1]
-
S\sub>N1 Conditions: The hard carbocation intermediate (a hard acid) will preferentially react with the more electronegative, "harder" atom of the nucleophile (e.g., the oxygen of an enolate).[1][15]
-
S\sub>N2 Conditions: The softer electrophilic carbon of the substrate (a soft acid) will be attacked by the less electronegative, "softer" atom (e.g., the carbon of an enolate).[1][15] Factors like the solvent and the counter-ion can also influence the outcome.[15]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Epoxide Ring-Opening
Problem: My epoxide ring-opening reaction is producing a mixture of regioisomers, or the major product is not the one I expected.
Analysis: The regioselectivity of nucleophilic attack on an unsymmetrical epoxide is determined by the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile (strong vs. weak).[6][17]
Troubleshooting Steps:
-
Confirm Your Reaction Conditions:
-
Basic or Neutral Conditions (Strong Nucleophile): Under these conditions, the reaction follows an S\sub>N2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide.[6][17] If you are getting the wrong isomer, ensure your conditions are truly neutral or basic and that your nucleophile is sufficiently strong (e.g., RO\sup>-, CN\sup>-, R-MgBr).
-
Acidic Conditions (Weak Nucleophile): In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. The reaction proceeds through a mechanism with significant S\sub>N1 character. The nucleophile attacks the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state.[6][8][18] If your goal is to attack the more substituted carbon, ensure your catalyst is a sufficiently strong acid.
-
-
Evaluate the Substrate: For epoxides with primary and secondary carbons, the steric effect usually dominates even under acidic conditions, favoring attack at the less substituted carbon.[17] True S\sub>N1-like regioselectivity is most pronounced when one of the epoxide carbons is tertiary.[6][17]
Summary of Expected Outcomes:
| Condition | Nucleophile | Mechanism | Site of Attack | Primary Product |
| Basic / Neutral | Strong (e.g., RO⁻, CN⁻) | S\sub>N2 | Less substituted carbon | More substituted alcohol |
| Acidic | Weak (e.g., H₂O, ROH) | S\sub>N1-like | More substituted carbon | Less substituted alcohol |
Guide 2: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (S\sub>NAr)
Problem: I am attempting an S\sub>NAr reaction on a polysubstituted aromatic ring and obtaining a mixture of isomers.
Analysis: Regioselectivity in S\sub>NAr reactions is dictated by the electronic effects of the substituents on the ring. The reaction proceeds via a negatively charged intermediate (Meisenheimer complex), and its stability determines the outcome.[19][20]
Troubleshooting Steps:
-
Analyze Ring Activation: S\sub>NAr requires the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -SO₃H, positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.[21] If your reaction is slow or non-selective, your ring may not be sufficiently activated.
-
Identify the Most Stable Intermediate: Draw the resonance structures for the Meisenheimer complex that would be formed from nucleophilic attack at each possible position. The position that allows the negative charge to be delocalized onto an EWG will be the most favored.[21]
-
Consider Steric Effects: While electronics are dominant, significant steric hindrance from a bulky group ortho to the leaving group can disfavor or prevent nucleophilic attack at that site.[4]
-
Leaving Group Ability: Fluoride is an excellent leaving group in S\sub>NAr contexts because its high electronegativity strongly activates the carbon for the initial nucleophilic attack, which is often the rate-determining step.[21]
Experimental Protocols
Protocol 1: Determining the Regioselectivity of Acid-Catalyzed Methanolysis of Styrene (B11656) Oxide
This experiment demonstrates the regioselective ring-opening of an unsymmetrical epoxide under acidic conditions.
Objective: To synthesize and quantify the two possible regioisomers formed from the reaction of styrene oxide with methanol (B129727) under acidic catalysis and to determine the regioselectivity of the reaction.
Materials:
-
Styrene oxide
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) - catalyst
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve styrene oxide (e.g., 1.20 g, 10 mmol) in anhydrous methanol (25 mL).
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 5% sodium bicarbonate solution until the effervescence ceases. This neutralizes the sulfuric acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and 30 mL of water. Shake gently and allow the layers to separate.
-
Washing: Collect the organic layer. Wash the organic layer sequentially with 30 mL of water and then 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis:
-
Obtain the total mass of the crude product oil.
-
Analyze the product mixture using GC-MS to identify the two regioisomers: 2-methoxy-2-phenylethanol (B1584293) (product of attack at the more substituted carbon) and 2-methoxy-1-phenylethanol (B2815661) (product of attack at the less substituted carbon).
-
Determine the ratio of the two isomers from the integration of the peaks in the gas chromatogram.
-
Further confirm the structure of the major product using ¹H and ¹³C NMR spectroscopy.
-
Visualizations
Caption: A flowchart for troubleshooting common regioselectivity issues.
Caption: Competing pathways for epoxide ring-opening reactions.
Caption: Workflow for determining the regioselectivity of a reaction.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Markovnikov Rule - Regioselectivity [quimicaorganica.org]
- 3. Solving Common Challenges in Regiochemistry for Better Reaction Outcomes - Housing Innovations [dev.housing.arizona.edu]
- 4. organic chemistry - How to explain regioselectivity in nucleophilic aromatic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Ch16: SN1 type reactions of epoxides [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. Ambident Nucleophiles - Examples, Reactions and Conditions | Organic Chemistry Tutorial [curlyarrows.com]
- 17. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
- 19. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. total-synthesis.com [total-synthesis.com]
Validation & Comparative
A Comparative Purity Analysis of 2,5-dibromo-4-nitro-1H-imidazole: HPLC vs. NMR Spectroscopy
In the development and quality control of pharmaceutical intermediates and active pharmaceutical ingredients, the accurate determination of purity is paramount. This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of 2,5-dibromo-4-nitro-1H-imidazole. This compound is a key intermediate in the synthesis of various nitroimidazole-based drugs.[1][2][3] This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable analytical methodology for their specific needs.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For nitroimidazole compounds, a reverse-phase HPLC method with UV detection is a common approach.[4] A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include starting materials like 4-nitroimidazole (B12731) or mono-brominated intermediates such as 2-bromo-4-nitro-1H-imidazole.[4]
Illustrative HPLC Purity Data
Below is a table summarizing hypothetical quantitative data obtained from an HPLC analysis of a batch of this compound.
| Compound | Retention Time (min) | Area (%) |
| 4-nitroimidazole (Impurity A) | 2.5 | 0.15 |
| 2-bromo-4-nitro-1H-imidazole (Impurity B) | 4.2 | 0.50 |
| This compound | 6.8 | 99.30 |
| Unknown Impurity | 8.1 | 0.05 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules.[4] For this compound, ¹H and ¹³C NMR are critical for confirming the correct regiochemistry of the bromine and nitro substituents on the imidazole (B134444) ring.[4] While primarily a qualitative technique for structure verification, quantitative NMR (qNMR) can be employed for purity assessment by integrating the signals of the analyte against a certified internal standard. The presence of tautomerism in the imidazole ring, where a hydrogen atom can be located on either of the two nitrogen atoms, can complicate spectral interpretation.[4]
Illustrative NMR Purity Data
The following table presents hypothetical purity data for this compound as determined by ¹H-qNMR.
| Parameter | Value |
| Analyte Signal Integral | 1.00 (normalized) |
| Internal Standard | Maleic Anhydride |
| Internal Standard Integral | 2.05 |
| Molar Mass of Analyte | 270.87 g/mol |
| Molar Mass of Standard | 98.06 g/mol |
| Calculated Purity (w/w %) | 99.1% |
Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Primary Use | Quantitative purity and impurity profiling. | Structural elucidation and confirmation. Can be used for quantitative analysis (qNMR). |
| Sensitivity | High sensitivity, capable of detecting trace-level impurities. | Generally lower sensitivity compared to HPLC, may not detect impurities below a certain threshold (e.g., <0.1%). |
| Resolution | Excellent separation of closely related compounds. | Can resolve signals from different compounds, but overlapping signals can be a challenge. |
| Quantitation | Relative quantitation based on area percentage is straightforward. Absolute quantitation requires a certified reference standard. | Can provide absolute quantitation (qNMR) against a certified internal standard without the need for a standard of the analyte. |
| Structural Info | Provides retention time, which is not a direct indicator of structure. | Provides detailed structural information, confirming the identity of the main component and potentially impurities. |
| Sample Throughput | Relatively high, especially with modern UPLC systems. | Lower throughput due to longer acquisition times for high-quality spectra. |
Experimental Protocols
HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Acetonitrile/Water (50:50)
NMR Method (¹H-qNMR)
-
Spectrometer: 400 MHz
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Analyte Concentration: ~10 mg
-
Internal Standard: Maleic Anhydride (~5 mg, accurately weighed)
-
Pulse Program: Standard 30° pulse
-
Acquisition Time: 3 seconds
-
Relaxation Delay: 10 seconds
-
Number of Scans: 16
-
Data Processing: Integration of the analyte proton signal and the olefinic protons of the internal standard.
Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound using both HPLC and NMR techniques.
Caption: Workflow for HPLC and NMR Purity Analysis.
Both HPLC and NMR are powerful techniques for the analysis of this compound. HPLC offers superior sensitivity and resolution for detecting and quantifying impurities, making it the preferred method for routine quality control and release testing. NMR, on the other hand, is unparalleled for structural confirmation and can provide accurate quantitative data (qNMR) without the need for a specific reference standard of the analyte. For comprehensive characterization, a combination of both techniques is often employed, with NMR confirming the identity and structure, and HPLC providing a detailed impurity profile. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for high sensitivity, absolute quantitation, or structural information.
References
A Definitive Guide to Macromolecular Structure Determination: A Comparative Analysis of X-ray Crystallography, Cryo-EM, and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of a macromolecule's three-dimensional structure is paramount to understanding its function, mechanism of action, and potential as a therapeutic target. This guide provides an objective comparison of the three primary techniques for definitive structure determination: X-ray Crystallography, Cryogenic Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a comprehensive overview of their performance, supported by experimental data, and detailed methodologies to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison at a Glance
The selection of a structural biology technique is often dictated by the specific characteristics of the target molecule and the research question at hand. The following table summarizes the key quantitative performance metrics for X-ray Crystallography, Cryo-EM, and NMR Spectroscopy.
| Feature | X-ray Crystallography | Cryogenic Electron Microscopy (Cryo-EM) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution | Typically 1.5 - 3.5 Å; can reach sub-1 Å for well-ordered crystals[1][2] | Typically 2 - 5 Å; can achieve near-atomic resolution (< 2 Å)[1][3] | Provides an ensemble of structures; resolution is not defined in the same way as diffraction methods[1] |
| Molecular Weight (MW) Limitations | No theoretical upper or lower limit, but crystallization of large complexes can be challenging[3][4] | Ideal for large molecules and complexes (>150 kDa); challenging for small proteins (<50 kDa)[3][5] | Optimal for smaller proteins (< 30-40 kDa)[6][7] |
| Sample Requirements (Concentration) | 5-15 mg/mL (highly variable) | ~1 mg/mL for complexes, up to ~10 mg/mL for some membrane proteins[3] | 0.1 - 3 mM (~1-30 mg/mL depending on MW)[8] |
| Sample Requirements (Volume) | ~1-10 µL for crystallization screens | 3-4 µL per grid[3] | ~500 µL[8] |
| Sample State | Crystalline solid | Vitrified (frozen-hydrated) in solution[9][10] | In solution, near-physiological conditions[7][11] |
| Dynamic Information | Provides a static snapshot of a single conformation[5][6] | Can capture multiple conformational states from a single dataset[11][12][13] | Provides information on molecular dynamics and flexibility in solution[6][7][9] |
| Throughput | Can be high-throughput with automated crystallization and data collection systems[3] | Data collection can be time-consuming and computationally intensive[10] | Data acquisition and analysis can be lengthy[14] |
Experimental Protocols
X-ray Crystallography
The definitive determination of a molecular structure by X-ray crystallography relies on the formation of a well-ordered crystal.[15][16] The process involves the following key steps:
-
Protein Expression and Purification: A high-purity, homogeneous protein sample is essential.[16] This often involves heterologous expression followed by multiple chromatography steps.
-
Crystallization: The purified protein is subjected to a wide range of conditions (e.g., precipitants, buffers, salts) to induce the formation of diffraction-quality crystals.[17][18] This is often the most challenging and empirical step.
-
X-ray Diffraction Data Collection: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.[3][16] The diffracted X-rays are recorded on a detector as a series of spots.[15][16]
-
Data Processing and Structure Solution: The diffraction pattern is analyzed to determine the unit cell dimensions and space group.[15] The "phase problem" is solved using methods like Molecular Replacement or experimental phasing to calculate an electron density map.[18][19]
-
Model Building and Refinement: An atomic model of the macromolecule is built into the electron density map and refined to best fit the experimental data.[18]
X-ray Crystallography Workflow
Cryogenic Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful technique for determining the structure of large and complex macromolecules without the need for crystallization.[10][20]
-
Sample Preparation and Vitrification: A small volume of the purified sample is applied to a specialized grid, blotted to create a thin film, and then rapidly plunged into liquid ethane.[9][21] This process, known as vitrification, freezes the sample in a near-native, hydrated state without forming ice crystals.[9]
-
Data Collection: The vitrified grid is transferred to a transmission electron microscope under cryogenic conditions.[9] Thousands of two-dimensional projection images of the randomly oriented particles are collected.[9][21]
-
Image Processing: The collected images are processed to correct for instrument-based distortions and to enhance the signal-to-noise ratio.[9] Individual particles are picked from the micrographs.
-
2D Classification and 3D Reconstruction: The picked particles are classified into different views, and these 2D class averages are then used to reconstruct a 3D model of the macromolecule.[20]
-
Model Building and Refinement: An atomic model is built into the 3D density map and refined.
References
- 1. mdpi.com [mdpi.com]
- 2. proteopedia.org [proteopedia.org]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. quora.com [quora.com]
- 5. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 6. Advantages and Disadvantages of Protein Structure Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. conductscience.com [conductscience.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pnas.org [pnas.org]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 19. people.bu.edu [people.bu.edu]
- 20. A Primer to Single-Particle Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inext-discovery.eu [inext-discovery.eu]
Reactivity Showdown: Di-brominated vs. Mono-brominated Nitroimidazoles in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized heterocyclic compounds is paramount for the design of novel therapeutics. This guide provides a comparative analysis of the reactivity of di-brominated and mono-brominated nitroimidazoles, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr).
The introduction of bromine atoms and a nitro group to the imidazole (B134444) ring significantly influences its electron density and, consequently, its reactivity. The strongly electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, a fundamental reaction in the synthesis of more complex molecules. This guide will delve into the nuanced differences in reactivity between di-brominated and mono-brominated nitroimidazoles, supported by illustrative data and detailed experimental methodologies.
Comparative Reactivity Analysis
The reactivity of brominated nitroimidazoles in SNAr reactions is dictated by the number and position of both the bromine and nitro substituents. The nitro group, a powerful electron-withdrawing group, activates the imidazole ring for nucleophilic attack. Generally, a halogen positioned ortho or para to the nitro group is more readily displaced. In the case of di-brominated nitroimidazoles, the presence of a second bromine atom can further influence the electronic environment of the ring and the reactivity of each bromine atom.
For instance, in 1-methyl-2-nitroimidazoles, a bromine atom at the C5 position is more activated by the C2-nitro group than a bromine atom at the C4 position. This increased reactivity is attributed to the more effective resonance stabilization of the Meisenheimer complex intermediate formed during the nucleophilic attack at C5.
When comparing a di-brominated nitroimidazole, such as 4,5-dibromo-1-methyl-2-nitroimidazole, with its mono-brominated counterparts, like 4-bromo-1-methyl-2-nitroimidazole and 5-bromo-1-methyl-2-nitroimidazole, the di-brominated species is generally expected to be more reactive. This is due to the cumulative electron-withdrawing effect of the two bromine atoms, which further depletes the electron density of the imidazole ring, making it more susceptible to nucleophilic attack. However, the reactivity of a specific bromine atom on the di-brominated ring will be position-dependent.
Quantitative Reactivity Data
While specific experimental kinetic data from a direct comparative study was not available in the public domain at the time of this review, the following table provides an illustrative comparison of hypothetical second-order rate constants (k) for the reaction of various brominated 1-methyl-2-nitroimidazoles with a model thiol nucleophile, such as glutathione (B108866). This data is intended to represent the expected trends in reactivity based on the principles of physical organic chemistry.
| Compound | Bromine Position(s) | Hypothetical Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Relative Reactivity |
| 4-Bromo-1-methyl-2-nitroimidazole | 4 | 1.5 x 10⁻³ | 1.0 |
| 5-Bromo-1-methyl-2-nitroimidazole | 5 | 8.0 x 10⁻³ | 5.3 |
| 4,5-Dibromo-1-methyl-2-nitroimidazole | 4,5 (attack at C5) | 2.5 x 10⁻² | 16.7 |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the expected reactivity trends. Actual experimental values may vary.
Experimental Protocols
The following are detailed methodologies for the synthesis of the compared compounds and a general protocol for the kinetic analysis of their reactivity with a thiol nucleophile.
Synthesis of Brominated Nitroimidazoles
1. Synthesis of 4,5-Dibromo-1-methyl-2-nitroimidazole: Treatment of 1-methyl-2-nitroimidazole (B155463) with an excess of bromine in an aqueous solution results in rapid di-bromination, yielding 4,5-dibromo-1-methyl-2-nitroimidazole.
2. Synthesis of 4-Bromo- and 5-Bromo-1-methyl-2-nitroimidazole: Controlled mono-bromination of 1-methyl-2-nitroimidazole can be achieved by reacting it with a limited amount of a brominating agent, such as N-bromosuccinimide (NBS), in a less polar solvent like dioxane. This typically results in a mixture of 4-bromo- and 5-bromo-1-methyl-2-nitroimidazole, which can then be separated by chromatography.
Kinetic Analysis of Nucleophilic Aromatic Substitution
This protocol describes a general method for determining the second-order rate constants for the reaction of brominated nitroimidazoles with a thiol, such as glutathione (GSH).
Materials:
-
Brominated nitroimidazole substrate (e.g., 4,5-dibromo-1-methyl-2-nitroimidazole)
-
Glutathione (GSH)
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis Spectrophotometer
-
Stopped-flow apparatus (for fast reactions)
Procedure:
-
Prepare stock solutions of the brominated nitroimidazole and glutathione in the phosphate buffer.
-
Maintain the reaction temperature at a constant value (e.g., 25°C or 37°C) using a thermostatted cell holder in the spectrophotometer.
-
Initiate the reaction by rapidly mixing the substrate and nucleophile solutions under pseudo-first-order conditions (i.e., [GSH] >> [substrate]).
-
Monitor the reaction progress by observing the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.
-
Record the absorbance data over time.
-
Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance vs. time data to a single exponential decay function.
-
Calculate the second-order rate constant (k) by dividing kobs by the concentration of the excess nucleophile ([GSH]).
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for synthesis and kinetic analysis.
Caption: Expected reactivity trend of brominated nitroimidazoles.
Validation of 2,5-Dibromo-4-nitro-1H-imidazole as a Superior API Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2,5-dibromo-4-nitro-1H-imidazole as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly in the context of nitroimidazole-based drugs such as Delamanid and Pretomanid. Through a detailed comparison with alternative synthetic strategies, supported by experimental data and protocols, this document demonstrates the efficiency and reliability of utilizing this compound in pharmaceutical development.
Executive Summary
The synthesis of nitroimidazole-based APIs is a critical area of pharmaceutical research, with drugs like Delamanid and Pretomanid being vital in the treatment of multidrug-resistant tuberculosis. The selection of an optimal precursor is paramount to ensure high yield, purity, and cost-effectiveness of the final API. This guide establishes this compound as a preferred precursor through a two-step process involving its synthesis and subsequent selective debromination to the key intermediate, 2-bromo-4-nitro-1H-imidazole. This pathway is compared with alternative routes, highlighting its advantages in terms of yield, purity, and process safety.
Comparative Analysis of Synthetic Routes
The primary route to the crucial intermediate, 2-bromo-4-nitro-1H-imidazole, involves the dibromination of 4-nitroimidazole (B12731) to form this compound, followed by selective debromination. An alternative approach involves the direct synthesis from other precursors or different halogenated intermediates. The following table summarizes the quantitative data for these comparative routes.
| Parameter | Route 1: Via this compound | Alternative Route: Direct Synthesis/Other Intermediates |
| Starting Material | 4-nitroimidazole | 2-chloro-4-nitro-1H-imidazole or (R)-Glycidol derivatives |
| Key Intermediate | This compound | Varies (e.g., protected glycidol (B123203) derivatives) |
| Overall Yield of 2-bromo-4-nitro-1H-imidazole | ~57-60%[1] | Varies, can be lower in multi-step syntheses (e.g., 10% for a Pretomanid synthesis not using the dibromo intermediate)[2] |
| Purity of 2-bromo-4-nitro-1H-imidazole | High purity, often >99%[1] | Purity can be variable and may require extensive purification[2] |
| Number of Steps to Key Intermediate | 2 | Can be more, depending on the protecting group strategy[2] |
| Key Reagents & Conditions | Bromine, NaHCO3; then KI, Na2SO3 | HBr/H2O2, protecting groups (e.g., TBS), various coupling reagents[1] |
| Process Safety Considerations | Avoids potentially explosive intermediates[1] | May involve hazardous reagents and protecting group manipulations[3] |
Signaling Pathways and Experimental Workflows
To visually represent the synthetic pathways and validation processes, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathways to nitroimidazole APIs.
Caption: Experimental workflow for precursor validation.
Caption: Logical relationship for precursor comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound
This protocol is adapted from established kilogram-scale synthesis procedures.[4][5]
-
Reaction Setup: In a suitable reactor, a mixture of 4-nitroimidazole, sodium bicarbonate, and water is stirred vigorously.
-
Bromination: Bromine is added dropwise to the mixture at a controlled temperature (typically room temperature). The reaction is monitored for foaming.
-
Heating: The reaction mixture is then heated to 50-55°C and stirred for several hours to ensure complete reaction.
-
Work-up: After cooling, the mixture is acidified with concentrated hydrochloric acid under an ice bath.
-
Isolation: The resulting crystals of this compound are collected by filtration, washed with water, and dried.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method is suitable for the purity assessment of this compound and related compounds.[6]
-
Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) (or methanol) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer). A typical mobile phase could be a mixture of methanol (B129727) and 0.025 M KH2PO4 (70:30, v/v), adjusted to pH 3.2.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for nitroimidazoles (e.g., 310 nm or 315 nm).[8][9]
-
Injection Volume: 20 µL.
-
Potential Impurities to Monitor: 4-nitroimidazole (starting material) and 2-bromo-4-nitro-1H-imidazole (mono-brominated intermediate).
Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring the progress of the synthesis.
-
Stationary Phase: Silica gel 60 F254 plates.[10]
-
Mobile Phase: A mixture of chloroform (B151607) and methanol (e.g., 9:1, v/v) is often effective for separating nitroimidazole derivatives.[10] For more complex mixtures, a mobile phase of chloroform, methanol, and diethylamine (B46881) (9:1:1, v/v/v) can be used.[11]
-
Visualization: The plates can be visualized under UV light (254 nm).
Forced Degradation (Stress) Studies
Forced degradation studies are conducted to assess the intrinsic stability of the precursor and to develop stability-indicating analytical methods, in accordance with ICH guidelines.[12][13][14][15][16]
-
Acid and Base Hydrolysis: The precursor is subjected to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature or elevated temperatures (e.g., 60°C).
-
Oxidative Degradation: The precursor is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: The solid precursor is exposed to dry heat (e.g., 80-120°C) for a specified period.
-
Photostability: The precursor is exposed to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: The stressed samples are analyzed by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products. The target degradation is typically in the range of 5-20%.[13]
Conclusion
The data and protocols presented in this guide validate this compound as a highly effective and reliable precursor for the synthesis of nitroimidazole-based APIs. The synthetic route via this dibrominated intermediate offers significant advantages in terms of overall yield, purity of the key 2-bromo-4-nitro-1H-imidazole intermediate, and process safety when compared to alternative strategies. The provided experimental protocols for synthesis, purity analysis, and stability testing offer a robust framework for researchers and drug development professionals to efficiently and confidently utilize this compound in their pharmaceutical development programs.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gov.uk [gov.uk]
- 6. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TLC-Densitometric Method for Determination of Metronidazole and Tinidazole in Pharmaceutical Preparations[v1] | Preprints.org [preprints.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Identifying Impurities of 2,5-dibromo-4-nitro-1H-imidazole by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the identification and characterization of potential impurities in 2,5-dibromo-4-nitro-1H-imidazole. The presented data and protocols are intended to assist in developing robust analytical strategies for purity assessment, ensuring the quality and safety of drug substances.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. As with any synthetic chemical, impurities can arise from the starting materials, intermediates, byproducts, and degradation products. Rigorous identification and quantification of these impurities are critical for regulatory compliance and to ensure the safety and efficacy of the final drug product. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information.[1]
Potential Impurities in this compound
The primary route for the synthesis of this compound involves the direct bromination of 4-nitroimidazole (B12731) in the presence of a base like sodium bicarbonate.[2] Based on this synthesis, several process-related impurities can be anticipated. The table below summarizes these potential impurities, their chemical structures, and their expected mass-to-charge ratios ([M-H]⁻) in negative ion electrospray ionization (ESI) mass spectrometry, which is often favorable for nitroaromatic compounds.[3][4] The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in M and M+2 peaks for all bromine-containing species.[5][6]
Table 1: Potential Impurities and their Mass Spectrometric Data
| Impurity Name | Chemical Structure | Molecular Formula | Monoisotopic Mass (Da) | Expected [M-H]⁻ m/z (⁷⁹Br/⁸¹Br) |
| 4-nitro-1H-imidazole (Starting Material) | C₃H₃N₃O₂ | 113.02 | 112.02 | |
| 2-bromo-4-nitro-1H-imidazole (Mono-bromo Intermediate) | C₃H₂BrN₃O₂ | 190.93 | 189.92 / 191.92 | |
| This compound (Product) | C₃HBr₂N₃O₂ | 268.84 | 267.83 / 269.83 / 271.83 | |
| 2,4-dibromo-5-nitro-1H-imidazole (Isomeric Impurity) | C₃HBr₂N₃O₂ | 268.84 | 267.83 / 269.83 / 271.83 | |
| 2,4,5-tribromo-1H-imidazole (Over-bromination) | C₃HBr₃N₂ | 304.77 | 303.76 / 305.76 / 307.76 / 309.76 |
Experimental Protocols
A general experimental protocol for the identification of impurities in this compound using LC-MS/MS is provided below. This protocol can be adapted and optimized for specific instrumentation and impurity profiles.
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL.
-
Further dilute the stock solution as needed to achieve an appropriate concentration for LC-MS/MS analysis (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Method
-
Column: A reversed-phase column suitable for polar compounds, such as a C18 or a pentafluorophenyl (PFP) column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Full Scan MS: m/z 50-500.
-
Tandem MS (MS/MS): Product ion scans of the expected precursor ions for the main compound and potential impurities (from Table 1). Collision energy should be optimized for each compound (typically in the range of 15-40 eV).
Visualizing the Workflow and Fragmentation
Impurity Identification Workflow
The following diagram illustrates the general workflow for identifying impurities in a pharmaceutical substance using LC-MS/MS.
Caption: A flowchart outlining the key steps in impurity identification by LC-MS/MS.
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound in negative ion mode MS/MS. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group as NO₂ or other small neutral molecules.
Caption: A proposed MS/MS fragmentation pathway for this compound.
Comparison of Mass Spectrometric Approaches
| Analytical Approach | Advantages | Disadvantages | Best Suited For |
| Full Scan LC-MS | - Provides molecular weight information for all ionizable components. - Good for initial screening and detecting unexpected impurities. | - Lacks structural information for definitive identification. - May have insufficient sensitivity for trace-level impurities. | - Initial purity assessment and screening for unknown impurities. |
| LC-MS/MS (Product Ion Scan) | - Provides structural information through fragmentation patterns. - High specificity and sensitivity. - Confident identification of known and related impurities. | - Requires prior knowledge of the precursor ion's m/z. - May not detect impurities that do not fragment predictably. | - Targeted identification and structural elucidation of specific impurities. |
| High-Resolution Mass Spectrometry (HRMS) | - Provides highly accurate mass measurements, enabling elemental composition determination. - Increases confidence in impurity identification, especially for unknowns. | - Higher instrument cost. - Data files can be large and require specialized software for analysis. | - Unambiguous identification of unknown impurities and confirmation of elemental formulas. |
Conclusion
The identification of impurities in this compound is effectively achieved using LC-MS/MS. A thorough understanding of the synthetic pathway is crucial for predicting potential process-related impurities. By employing a systematic approach that combines high-performance liquid chromatography for separation with tandem mass spectrometry for detection and structural elucidation, researchers can confidently identify and characterize impurities. The use of high-resolution mass spectrometry further enhances the certainty of these identifications. The methods and data presented in this guide offer a solid foundation for developing and validating robust analytical procedures for the quality control of this compound and related pharmaceutical intermediates.
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. savemyexams.com [savemyexams.com]
- 6. youtube.com [youtube.com]
comparative yield analysis of different 2,5-dibromo-4-nitro-1H-imidazole syntheses
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,5-dibromo-4-nitro-1H-imidazole is a crucial building block in the synthesis of various pharmaceutical compounds, including the anti-tuberculosis drug Delamanid.[1] This guide provides a comparative analysis of different reported synthetic methods for this compound, focusing on reaction yields and experimental protocols to aid in the selection of the most suitable method for laboratory and industrial applications.
The primary synthetic route to this compound involves the direct bromination of 4-nitroimidazole.[2] Variations in reaction conditions, such as temperature, reaction time, and the scale of the reaction, have been reported to influence the final yield of the product. This analysis consolidates data from various sources to present a clear comparison of these methodologies.
Quantitative Yield and Reaction Condition Analysis
The following table summarizes the key quantitative data from different reported syntheses of this compound, all starting from 4-nitroimidazole.
| Method | Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Method 1 | 4-nitroimidazole | Bromine, Sodium Bicarbonate | Water | 23-25, then 50-55 | 6, then 4 | 88.9 | [1][3] |
| Method 2 | 4-nitroimidazole | Bromine, Sodium Bicarbonate | Water | 40 | 12 | 67 | [3] |
| Method 3 | 4-nitroimidazole | Bromine, Sodium Bicarbonate | Water | 25, then 50-55 | Not specified | High (Kilogram-scale) | [4] |
| Method 4 | 4-nitroimidazole | Bromine, Sodium Bicarbonate | Water | 0-65 | 6 | 80.0 | [5] |
| Method 5 | 5-nitro-1H-imidazole-4-carboxylic acid | Bromine | Not specified | 0-30 | 0.33 | 85.0 | [5] |
Experimental Protocols
Below are the detailed experimental methodologies for the key synthetic routes cited in this comparison.
Method 1: High-Yield Laboratory Scale Synthesis
This method reports a high yield of 88.9%.[1][3]
-
A mixture of 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml) is stirred vigorously.
-
Bromine (106 ml, 2.07 mol) is added dropwise to the mixture at room temperature (23°C to 25°C) over 6 hours. Vigorous foaming may be observed.
-
The reaction mixture is then heated to 50°C to 55°C and stirred for an additional 4 hours.
-
After completion, the mixture is cooled in an ice bath to below 10°C, and water (400 ml) and concentrated hydrochloric acid (80 ml) are added.
-
The mixture is stirred for 1 hour, and the resulting crystals are collected by filtration.
-
The crystals are washed with water (400 ml) on the filter paper, followed by two dispersion washes with 800 ml of water.
-
The final product is air-dried at 50°C for 16 hours to yield a light yellow crystalline product.
Method 2: Alternative Laboratory Scale Synthesis
This protocol resulted in a 67% yield.[3]
-
4-nitroimidazole (25 g, 221 mmol) and sodium bicarbonate (37.1 g, 442 mmol) are diluted with water (600 mL).
-
Bromine (30 mL, 620 mmol) is added dropwise while maintaining the temperature.
-
The reaction mixture is heated to 40°C and reacted for 12 hours.
-
The solid product is filtered, washed three times with toluene, and dried under reduced pressure.
Method 3: Kilogram-Scale Synthesis
This procedure is adapted for large-scale production.[4]
-
In a 20L reactor, 4-nitroimidazole (1500g), distilled water (13L), and sodium bicarbonate (2458g) are added and stirred.
-
Bromine (1565ml) is added dropwise while maintaining the temperature at 25°C.
-
After the addition is complete, the temperature is raised to 50-55°C, and stirring is continued until the reaction is complete.
-
The mixture is then cooled to 5°C and filtered.
-
The resulting solid is washed twice with distilled water and dried under vacuum to yield the product.
Synthesis Pathway Overview
The following diagram illustrates the general synthetic pathway for the formation of this compound from 4-nitroimidazole, which is the most commonly reported route.
References
A Comparative Guide to Imidazole Bromination: N-Bromosuccinimide vs. 2,5-Dibromo-4-nitro-1H-imidazole
For researchers, scientists, and professionals in drug development, the strategic introduction of bromine atoms into the imidazole (B134444) ring is a critical step in the synthesis of many pharmaceutical compounds. This guide provides an objective comparison between two key reagents in this chemical space: the versatile brominating agent N-bromosuccinimide (NBS) and the highly functionalized intermediate 2,5-dibromo-4-nitro-1H-imidazole.
While both compounds are central to the discourse on brominated imidazoles, their roles are fundamentally distinct. NBS is a widely used reagent for the electrophilic bromination of a variety of substrates, including imidazoles. In contrast, this compound is not a brominating agent for other molecules but is itself the product of an exhaustive bromination and a valuable precursor in pharmaceutical synthesis. This guide will elucidate these differing roles, providing experimental data and protocols for their synthesis and application.
N-Bromosuccinimide (NBS): The Versatile Brominating Agent
N-Bromosuccinimide is a convenient and safer alternative to liquid bromine for electrophilic bromination.[1][2] It is a crystalline solid that is easier to handle and measure.[2] For electron-rich aromatic systems like imidazole, NBS provides a source of electrophilic bromine for substitution onto the ring.
However, the high reactivity of the imidazole ring presents a challenge to achieving selective monobromination, often leading to mixtures of mono-, di-, and tri-brominated products. The regioselectivity and extent of bromination are highly dependent on the reaction conditions and the substituents already present on the imidazole ring. For instance, the bromination of 2-nitroimidazole (B3424786) with NBS yields 4,5-dibromo-2-nitroimidazole, demonstrating the influence of a deactivating group.
Performance Data for N-Bromosuccinimide in Imidazole Bromination
| Substrate | Reagent | Reaction Conditions | Product(s) | Yield | Reference |
| 2-Nitroimidazole | NBS (2 equiv.) | DMF | 4,5-Dibromo-2-nitroimidazole | Quantitative | [3] |
| 1,2-Dimethyl-1H-imidazole | NBS | Methanol | 5-Bromo-1,2-dimethyl-1H-imidazole and 4,5-dibromo-1,2-dimethyl-1H-imidazole | Not specified | [4] |
| Imidazole | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Dichloromethane, Room temp. | 4-Bromo-1H-imidazole | High | [5] |
Note: The direct monobromination of unsubstituted imidazole with NBS is often low-yielding due to the formation of multiple products. For selective monobromination, alternative reagents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone have been reported to be more effective.[5]
Experimental Protocol: Bromination of 2-Nitroimidazole with NBS
This protocol describes the dibromination of 2-nitroimidazole, illustrating a case where NBS is used to brominate a substituted imidazole.
Materials:
-
2-Nitroimidazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-nitroimidazole in DMF.
-
Add two equivalents of N-bromosuccinimide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Upon completion, the product, 4,5-dibromo-2-nitroimidazole, can be isolated by standard work-up procedures.
This reaction proceeds to the dibrominated product in near-quantitative yield, highlighting the utility of NBS for exhaustive bromination of deactivated imidazoles.[3]
This compound: The Specialized Intermediate
Contrary to being a brominating agent, this compound is a key synthetic intermediate, particularly in the production of the anti-tuberculosis drug Delamanid.[6][7] It is synthesized by the direct and exhaustive bromination of 4-nitroimidazole (B12731). The electron-withdrawing nitro group at the 4-position directs the incoming bromine atoms to the 2 and 5 positions.[8]
The synthetic value of this compound lies in the differential reactivity of its two bromine atoms, allowing for selective subsequent transformations. Specifically, it serves as a precursor to 2-bromo-4-nitroimidazole (B1265489) through selective debromination at the 5-position.[9] This monobrominated intermediate is then used in the construction of more complex pharmaceutical molecules.[7][8]
Synthesis Data for this compound
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |
| 4-Nitroimidazole | Bromine, Sodium Bicarbonate, Water | 1. Room temperature, 6h2. 50-55°C, 4h | This compound | 88.9% | [6] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-nitroimidazole.
Materials:
-
4-Nitroimidazole
-
Sodium Bicarbonate
-
Bromine
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
A mixture of 4-nitroimidazole (100 g, 884 mmol), sodium bicarbonate (164 g, 1.94 mol), and water (500 ml) is stirred vigorously.[6]
-
Bromine (106 ml, 2.07 mol) is added dropwise to the mixture at room temperature (23-25°C) over 6 hours.[6] Intense foaming may be observed.
-
The reaction mixture is then heated to 50-55°C and stirred for an additional 4 hours.[6]
-
After cooling in an ice bath to below 10°C, water (400 ml) and concentrated hydrochloric acid (80 ml) are added, and the mixture is stirred for 1 hour.[6]
-
The resulting crystals are collected by filtration, washed with water, and dried to yield this compound as a light yellow crystalline product.[6]
Visualizing the Chemical Pathways
To further clarify the distinct roles of these two compounds, the following diagrams illustrate their respective chemical transformations.
Caption: Electrophilic bromination of imidazole with NBS.
References
- 1. youtube.com [youtube.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Direct monobromination of imidazole and N-methylimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 6154-30-9 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 6154-30-9 | Benchchem [benchchem.com]
- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]
Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the impurity profile of a synthetic reaction is paramount for ensuring the quality, safety, and efficacy of the final product. In the synthesis of 2,5-dibromo-4-nitro-1H-imidazole, a key intermediate in the development of novel therapeutics, the formation of reaction byproducts is a critical consideration. This guide provides a comparative analysis of the principal product and its major byproducts, supported by experimental data and detailed analytical protocols.
The primary route to this compound involves the direct bromination of 4-nitroimidazole (B12731).[1] This electrophilic substitution reaction, typically carried out in an aqueous medium with a base such as sodium bicarbonate, is designed to introduce two bromine atoms onto the imidazole (B134444) ring.[2][3] However, incomplete reaction or side reactions can lead to the formation of impurities that require careful characterization and control.
Principal Reaction Products and Byproducts
The main product of the reaction is the desired this compound. The most significant byproducts identified are the unreacted starting material, 4-nitroimidazole, and the mono-brominated intermediate, 2-bromo-4-nitro-1H-imidazole.[1] The formation of the mono-brominated species is a direct consequence of incomplete bromination.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| 4-nitro-1H-imidazole | C₃H₃N₃O₂ | 113.07 | |
| 2-bromo-4-nitro-1H-imidazole | C₃H₂BrN₃O₂ | 191.97 | |
| This compound | C₃HBr₂N₃O₂ | 270.87 |
Structural Elucidation and Data Comparison
The structural identity of the desired product and its byproducts is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Comparative Spectroscopic Data
| Compound | 1H NMR (DMSO-d₆, δ ppm) | Mass Spectrometry (m/z) |
| 4-nitro-1H-imidazole | ~8.2-8.3 (d, 1H), ~7.8-7.9 (d, 1H) | [M+H]⁺ = 114 |
| 2-bromo-4-nitro-1H-imidazole | ~8.4 (s, 1H) | [M+H]⁺ = 192, 194 (due to Br isotopes) |
| This compound | ~14.0 (br s, 1H) | [M+H]⁺ = 271, 273, 275 (due to Br isotopes) |
Note: Exact NMR chemical shifts can vary depending on the solvent and concentration.
The 1H NMR spectrum of 4-nitroimidazole shows two distinct doublets corresponding to the two protons on the imidazole ring. Upon mono-bromination, one of these signals disappears and is replaced by a singlet at a slightly downfield shift, characteristic of the remaining proton at the 5-position. In the final product, this compound, the absence of signals in the aromatic region (apart from the broad NH proton signal) confirms the disubstitution.
Mass spectrometry provides clear evidence for the number of bromine atoms in each molecule. The characteristic isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) results in distinctive isotopic clusters in the mass spectrum, allowing for unambiguous identification of the mono- and di-brominated species.
Alternative Synthetic Approaches and Byproduct Profiles
While direct bromination with molecular bromine is the most common method, alternative brominating agents can be employed, potentially altering the byproduct profile.
-
N-Bromosuccinimide (NBS): The use of NBS can offer milder reaction conditions. However, in the synthesis of related bromo-nitroimidazoles, the use of NBS has been reported to lead to the formation of different isomers, such as 4,5-dibromo-2-nitroimidazole, which could be a potential byproduct if reaction conditions are not carefully controlled.[4]
A comparative analysis of different bromination methods is crucial for optimizing the synthesis towards higher purity of the desired this compound.
Experimental Protocols
General Synthesis of this compound
A general procedure involves dissolving 4-nitroimidazole in water with sodium bicarbonate.[2] Bromine is then added dropwise while maintaining the temperature between 0-5 °C.[5] The reaction mixture is typically stirred for several hours to ensure complete reaction. The product is then isolated by filtration, washed with water, and dried.
HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential technique for quantifying the purity of the final product and identifying the presence of byproducts.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: UV detection is suitable for these nitroimidazole compounds due to their chromophoric nature.[1]
This method allows for the separation and quantification of 4-nitroimidazole, 2-bromo-4-nitro-1H-imidazole, and this compound in a single run.
NMR Spectroscopy
1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H). Samples are typically dissolved in a deuterated solvent such as DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Mass Spectrometry
Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode. This allows for the detection of the protonated molecular ions [M+H]⁺ and the observation of the characteristic bromine isotopic patterns.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. This compound | 6154-30-9 | Benchchem [benchchem.com]
- 2. This compound | 6154-30-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 2,5-dibromo-4-nitro-1H-imidazole: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical information for the proper disposal of 2,5-dibromo-4-nitro-1H-imidazole, providing procedural guidance for researchers, scientists, and drug development professionals.
The following information is intended to supplement, not replace, institutional and regulatory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
I. Immediate Safety and Handling Precautions
Proper handling is the first step in safe disposal. Personnel must be equipped with appropriate personal protective equipment (PPE) at all times when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of dust formation or if working outside a certified chemical fume hood.
-
Body Protection: A lab coat or chemical-resistant apron.
In the event of a spill, immediately evacuate the area and prevent the spread of dust. The spilled material should be carefully swept up and placed into a designated, labeled, and sealed container for hazardous waste. Avoid generating dust during cleanup.
II. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃HBr₂N₃O₂ |
| Molecular Weight | 270.87 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, under an inert atmosphere |
III. Disposal Workflow
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Chemical treatment may be considered as a preliminary step to reduce hazards, but the final waste products will still require professional disposal.
Below is a logical workflow for the disposal decision-making process.
Caption: Disposal decision workflow for this compound.
IV. Experimental Protocols for Potential Chemical Degradation
The following are generalized experimental protocols for the chemical degradation of halogenated nitroaromatic compounds. These methods may be applicable to this compound but must be tested on a small scale in a controlled laboratory environment with all necessary safety precautions in place. The resulting waste streams must still be disposed of as hazardous waste.
A. Reductive Dehalogenation using Catalytic Hydrogenation
This method aims to remove the bromine atoms from the imidazole ring.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
An appropriate solvent (e.g., ethanol or ethyl acetate)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel for the hydrogenation apparatus, dissolve a small, known quantity of this compound in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst. The catalyst loading should be determined based on the substrate, typically 1-10 mol%.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; keep the filter cake wet.
-
The resulting solution contains the dehalogenated product. This solution should be collected as hazardous waste.
B. Reduction of the Nitro Group
This procedure focuses on the reduction of the nitro group to an amine.
Materials:
-
This compound
-
A reducing agent such as sodium borohydride (NaBH₄) in the presence of a catalyst (e.g., a copper salt) or iron powder in an acidic medium (e.g., acetic acid).
-
An appropriate solvent (e.g., methanol or ethanol for NaBH₄; acetic acid for iron).
-
Reaction flask with a stirrer and reflux condenser (if heating is required).
Procedure using Iron in Acetic Acid:
-
In a round-bottom flask, suspend this compound in glacial acetic acid.
-
Add iron powder in portions with stirring. An exothermic reaction may occur.
-
If necessary, gently heat the mixture to ensure the reaction goes to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution).
-
The resulting mixture, containing the amino-imidazole derivative and iron salts, must be collected as hazardous waste.
V. Final Disposal of Waste
All waste generated from the handling and potential pre-treatment of this compound, including contaminated labware, PPE, and the resulting solutions from chemical degradation, must be considered hazardous.
Operational Plan for Final Disposal:
-
Segregation and Collection: Collect all waste streams in separate, clearly labeled, and chemically compatible containers. The label should include "Hazardous Waste," the chemical name, and any known hazards.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
Documentation: Maintain a log of the generated hazardous waste, including the chemical composition and quantity.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Provide them with all necessary documentation, including the Safety Data Sheet (SDS) for this compound and information on any chemical treatments performed.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
Essential Safety and Operational Guidance for Handling 2,5-dibromo-4-nitro-1H-imidazole
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of 2,5-dibromo-4-nitro-1H-imidazole, a key intermediate in pharmaceutical synthesis.[1] Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE. It is crucial to select equipment that complies with established safety standards, such as EN 166 for eye protection and EN 374 for gloves.[2][3]
| Body Part | Recommended Protection | Standard/Specification | Notes |
| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles. | EN 166 (EU) or NIOSH (US) approved.[2][3] | A face shield may be necessary for splash hazards. |
| Skin | Chemical-resistant, impervious clothing. A lab coat is a minimum requirement. | Consider fire/flame resistant clothing where applicable.[3] | All skin should be covered. |
| Hands | Chemical-resistant gloves. | Must be inspected prior to use.[2] | Nitrile gloves are a common choice, but breakthrough times for this specific chemical are not readily available. It is recommended to use proper glove removal technique to avoid skin contact with the outer surface of the glove.[2] |
| Respiratory | A full-face respirator or a dust mask may be required. | Use a NIOSH (US) or EN 149 (EU) approved respirator.[4] | To be used if ventilation is inadequate, if dust is generated, or if exposure limits are exceeded.[3] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[2][3]
-
Avoid the formation of dust and aerosols.[2]
-
Take precautionary measures against static discharge.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Wash hands thoroughly after handling and before breaks.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Store under an inert gas atmosphere (e.g., nitrogen or argon).[5]
-
The recommended storage temperature is between 2-8°C.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Chemical Disposal:
-
Dispose of the chemical waste at a licensed chemical destruction plant.[2]
-
Controlled incineration with flue gas scrubbing is a recommended method of disposal.[2]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]
Contaminated Packaging Disposal:
-
Contaminated containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2]
-
Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
